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  • Product: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
  • CAS: 1706820-46-3

Core Science & Biosynthesis

Foundational

physicochemical properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a compound's physicochemical properties. These parameters—ranging from solubility and lipophilicity to molecular structure and stability—are not mere data points; they are the fundamental determinants of a drug's pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and safety.

This guide focuses on a specific molecule of interest: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate . The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anti-cancer agent Gefitinib.[1] Its inherent stability and favorable water solubility often impart desirable pharmacokinetic properties. The introduction of a 2,2,2-trifluoroethyl group on the morpholine nitrogen is a deliberate strategic choice. Fluorination is a powerful tool used to modulate key properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape.[2][3]

This document provides a technical framework for understanding and experimentally determining the core . It is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis.

Chemical Structure:

cluster_0 Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate mol

Caption: 2D structure of the target compound.

The molecule features a morpholine ring N-substituted with a trifluoroethyl group and a methyl ester at the C3 position. The electron-withdrawing nature of the trifluoroethyl group is expected to decrease the basicity of the morpholine nitrogen compared to its non-fluorinated analogs.

Table 1: Molecular Identifiers

PropertyValueSource/Method
Molecular Formula C₈H₁₂F₃NO₃Calculated
Molecular Weight 227.18 g/mol Calculated
InChI Key PBEWWSRVKBTENP-UHFFFAOYSA-N[4][5]
Canonical SMILES COC(=O)C1COCCN1CC(F)(F)F-
CAS Number 1478442-66-8 (for the parent acid)[4]

Core Physicochemical Properties: Predicted and Experimental

The interplay of lipophilicity, solubility, and ionization state governs a molecule's biological journey. While experimental determination is the gold standard, predictive models provide valuable initial assessments.

Table 2: Summary of Key Physicochemical Properties

ParameterPredicted ValueSignificance in Drug Development
logP (Octanol/Water) ~1.5 - 2.5Governs membrane permeability, protein binding, and solubility.
Aqueous Solubility Moderately SolubleCrucial for formulation, dissolution, and absorption.
pKa (Basic) ~5.0 - 6.0Determines the ionization state at physiological pH, affecting solubility and receptor interaction.

Note: These values are estimations based on the structure and related compounds. The subsequent sections detail the rigorous experimental methods for their precise determination.

The Analytical Workflow: A Self-Validating System

A robust characterization of a novel compound requires a multi-faceted analytical approach. The following workflow ensures that data is cross-validated at each stage, from initial purity assessment to definitive structural elucidation.

Caption: A validated workflow for physicochemical characterization.

Experimental Protocols for Definitive Characterization

The following sections provide detailed, field-proven methodologies for determining the key .

Purity and Identity Verification: Chromatographic and Spectrometric Methods

Before any property is measured, the identity and purity of the analyte must be unequivocally established.

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For polar compounds like morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reverse-phase chromatography, providing better retention without the need for derivatization.[6]

Protocol: HILIC-MS/MS Analysis

  • System Preparation:

    • LC System: Waters ACQUITY UPLC or equivalent.[6]

    • Column: Waters ACQUITY BEH HILIC (2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 10 µg/mL with Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 minutes, hold for 2 min, then return to 95% B and re-equilibrate.[6]

  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 228.08.

    • MS/MS Fragmentation: Perform fragmentation on the parent ion. Key fragments would likely arise from the loss of the methyl ester group or cleavage within the morpholine ring. This fragmentation pattern provides a structural fingerprint.[7][8]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred, GC-MS is a powerful alternative, especially for assessing volatile impurities. Morpholine compounds can be analyzed directly or after derivatization to improve volatility.[9][10]

Protocol: Direct Injection GC-MS

  • System Preparation:

    • GC System: Agilent 7890B or equivalent with a 5977B MS detector.

    • Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or similar mid-polarity column.[9]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Sample Preparation:

    • Dissolve the compound in Dichloromethane or Ethyl Acetate to a concentration of 100 µg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Oven Program: Initial temperature 100°C held for 2 min, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Analysis: Monitor for the molecular ion (if stable enough to be observed) and characteristic fragment ions.

Lipophilicity Determination: LogP (Octanol/Water Partition Coefficient)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. For fluorinated compounds, ¹⁹F NMR offers a uniquely elegant and direct method for logP determination, complementing the traditional HPLC approach.[2][3]

Caption: Workflow for Shake-Flask LogP Determination.

Protocol: LogP Determination via ¹⁹F NMR

Causality: This method is ideal for fluorinated compounds as ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and experiences minimal background interference. It directly measures the concentration ratio without needing a UV chromophore.[2][3]

  • Solvent Preparation:

    • Prepare 1-octanol saturated with water (or pH 7.4 phosphate buffer).

    • Prepare water (or pH 7.4 buffer) saturated with 1-octanol.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound (~5 mg/mL) in the octanol-saturated aqueous phase.

  • Partitioning:

    • In a vial, combine 1 mL of the compound solution with 1 mL of the water-saturated octanol.

    • Shake vigorously for 15 minutes to allow the compound to partition between the two phases.

    • Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.

  • NMR Analysis:

    • Carefully withdraw an aliquot (e.g., 0.6 mL) from each phase and transfer to separate NMR tubes.

    • Acquire a quantitative ¹⁹F NMR spectrum for each sample. The trifluoroethyl group should produce a distinct triplet signal.

  • Calculation:

    • Integrate the ¹⁹F signal in the spectrum from the octanol phase (I_octanol) and the aqueous phase (I_aqueous).

    • The partition coefficient, P, is the direct ratio of these integrals: P = I_octanol / I_aqueous.

    • Calculate logP = log₁₀(P).

Structural Elucidation: High-Field NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in solution.

A. ¹H NMR Spectroscopy

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected Signals:

    • Morpholine Protons: A complex series of multiplets between ~2.5-4.0 ppm.

    • Trifluoroethyl Methylene (-CH₂CF₃): A quartet around 3.0-3.5 ppm due to coupling with the three fluorine atoms.

    • Methyl Ester (-OCH₃): A singlet around 3.7 ppm.

    • C3 Proton (-CH-COO): A multiplet, likely overlapping with other morpholine signals.

B. ¹³C NMR Spectroscopy

  • Expected Signals:

    • CF₃ Carbon: A quartet around 125 ppm with a large one-bond C-F coupling constant (¹J_CF ≈ 275-280 Hz).[11][12]

    • CH₂ Carbon: A quartet around 40 ppm with a two-bond C-F coupling constant (²J_CF ≈ 30 Hz).[11]

    • Ester Carbonyl (C=O): A singlet around 170 ppm.

    • Morpholine Carbons: Signals in the range of 50-70 ppm.

C. ¹⁹F NMR Spectroscopy

  • *Causality: This is a critical experiment for confirming the presence and integrity of the trifluoroethyl group.[13]

  • Expected Signal:

    • A single signal, a triplet, around -65 to -75 ppm (relative to CFCl₃), due to coupling with the adjacent two methylene protons. The observation of a clean triplet is a strong indicator of structural integrity.[11]

Conclusion: Synthesizing Data for Project Advancement

The comprehensive physicochemical profiling of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, as outlined in this guide, provides the foundational data necessary for informed decision-making in a drug discovery pipeline. The experimental determination of its lipophilicity, purity, and structural characteristics allows scientists to build predictive models for its ADME properties and to rationally design next-generation analogs. By adhering to these self-validating analytical workflows, research teams can operate with a high degree of scientific integrity and confidence, ensuring that only the most promising candidates advance toward clinical development.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). PubMed.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
  • The derivatization reaction of morpholine. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy | Request PDF. (2025).
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Quantification of Morpholine Deriv
  • Determination of logP values of fluorinated glibenclamide derivatives. (n.d.). Johannes Gutenberg-Universität Mainz.
  • 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent.
  • Laboratory analysis of morpholine (CAS: 110-91-8). (2017). Analytice.
  • Benchtop 19F Nuclear Magnetic Resonance (NMR)
  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.
  • Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. (n.d.).
  • 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride. (n.d.). PubChemLite.

Sources

Exploratory

crystal structure and stereochemistry of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Abstract This technical guide provides a comprehensive analysis of the anticipated . The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated . The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] Understanding the three-dimensional structure and stereochemical nuances of its derivatives is paramount for rational drug design and development. While a definitive experimental crystal structure for the title compound is not publicly available, this guide synthesizes foundational principles of stereochemistry, conformational analysis, and crystallographic techniques to construct a robust predictive model. We will explore the molecule's likely conformational preferences, potential stereoisomers, and the detailed experimental workflows required for its synthesis and ultimate structural elucidation via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-grounded understanding of this and related N-substituted morpholine derivatives.

The Morpholine Scaffold in Drug Discovery

The six-membered morpholine ring, containing both an amine and an ether functionality, is a privileged structure in pharmaceutical science. Its presence can reduce the basicity of the nitrogen atom, which is often advantageous for metabolic properties and can improve oral bioavailability.[2] Numerous approved drugs across various therapeutic areas, from anticancer agents to central nervous system-active compounds, incorporate the morpholine moiety to optimize their pharmacological profiles.[3] The conformational rigidity of the morpholine ring, which predominantly adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity at biological targets.[2]

The title compound, Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, combines this important scaffold with a trifluoroethyl group, a common bioisostere for an ethyl group that can enhance metabolic stability and binding affinity, and a methyl carboxylate group, which can act as a hydrogen bond acceptor or a synthetic handle for further derivatization.

cluster_0 Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate C1 C4 O_ring O C1->O_ring C2 C3 C2->C3 N N C3->N C_ester C=O C3->C_ester N->C1 C_ethyl1 CH2 N->C_ethyl1 O_ring->C2 O_ester O C_ester->O_ester C_methyl CH3 O_ester->C_methyl C_ethyl2 CF3 C_ethyl1->C_ethyl2

Caption: Chemical structure of the title compound.

Stereochemical and Conformational Analysis

The stereochemistry of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate is primarily defined by the chiral center at the C3 position of the morpholine ring.

Chirality and Potential Isomers

The presence of a single stereocenter at C3 means the compound can exist as a pair of enantiomers: (R)-Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate and (S)-Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. These enantiomers are non-superimposable mirror images and may exhibit different pharmacological activities.

Conformational Preferences

Like cyclohexane, the morpholine ring overwhelmingly prefers a chair conformation to minimize torsional and angular strain.[2][4] This leads to two key conformational considerations for the substituents:

  • N-Substituent Orientation: The bulky 2,2,2-trifluoroethyl group attached to the nitrogen atom will have a strong preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C3 and C5. The energy difference between an N-axial and N-equatorial conformer can be significant, heavily favoring the equatorial form.[2]

  • C3-Substituent Orientation: The methyl carboxylate group at the C3 position can exist in either an axial or equatorial orientation. The equilibrium between these two conformers is influenced by a balance of steric and electronic effects. While the equatorial position is generally favored for larger substituents to minimize steric strain, electronic effects like the anomeric effect can sometimes favor an axial position for electronegative substituents adjacent to a heteroatom.[3] For a methyl carboxylate group, the equatorial position is the most probable low-energy conformation.

Therefore, the most stable conformation for either the (R) or (S) enantiomer is predicted to be a chair form with both the N-(2,2,2-trifluoroethyl) group and the C3-methyl carboxylate group in equatorial positions.

Crystal Structure: A Predictive Overview

While no experimental data exists for the title compound, we can predict the likely features of its crystal structure based on known structures of similar small organic molecules and morpholine derivatives. The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SCXRD), a powerful technique that provides atomic-level resolution of the molecular arrangement in the solid state.[5][6]

Predicted Crystallographic Parameters

The following table presents a set of plausible crystallographic parameters for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, based on typical values for related organic compounds. These values are for illustrative purposes and must be confirmed by experimental analysis.

ParameterPredicted ValueRationale/Comment
Crystal SystemMonoclinicA very common crystal system for small organic molecules.
Space GroupP2₁/cA common centrosymmetric space group for racemates.
a (Å)~10-15Based on typical cell dimensions for similar sized molecules.
b (Å)~5-10Based on typical cell dimensions for similar sized molecules.
c (Å)~15-20Based on typical cell dimensions for similar sized molecules.
β (°)~90-110Characteristic of the monoclinic system.
Z4Number of molecules in the unit cell.
Intermolecular Interactions

In the solid state, the molecules would pack in a way that maximizes stabilizing intermolecular forces. Given the structure, the following interactions are expected to be significant:

  • Dipole-Dipole Interactions: The ester carbonyl (C=O) and the C-F bonds of the trifluoroethyl group are highly polarized, leading to strong dipole-dipole interactions that will play a major role in the crystal packing.

  • Weak Hydrogen Bonds: While there are no strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to be present, further stabilizing the crystal lattice.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis, crystallization, and structural analysis of the title compound.

Proposed Synthesis

A robust and logical approach to the synthesis is the N-alkylation of a methyl morpholine-3-carboxylate precursor.[7][8]

A Methyl morpholine-3-carboxylate C N-Alkylation Reaction (Base, e.g., K₂CO₃) (Solvent, e.g., Acetonitrile) A->C B 2,2,2-Trifluoroethyl triflate (or iodide) B->C D Workup & Purification (Filtration, Extraction) C->D E Column Chromatography D->E F Target Compound E->F

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl morpholine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

  • Addition of Alkylating Agent: Add 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL/mmol) and wash sequentially with water (2 x 10 mL/mmol) and brine (10 mL/mmol).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

Crystallization for SCXRD

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5]

Step-by-Step Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of various solvents (e.g., acetone, ethyl acetate, dichloromethane) to find a solvent in which it is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free environment. Crystals should form over several days to weeks as the solvent slowly evaporates.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent (e.g., acetone). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (ideally > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.[9]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The following protocol outlines a standard procedure for determining the crystal structure.[10]

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Final Report E->F

Caption: General workflow for single-crystal X-ray analysis.

Step-by-Step Protocol:

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head using a cryoprotectant oil. Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors (e.g., absorption).

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final output is typically a Crystallographic Information File (CIF) containing all the structural information.

Conclusion

This technical guide has provided a detailed, predictive framework for understanding the stereochemistry and crystal structure of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. Based on established principles, the molecule is expected to exist as a pair of enantiomers, with the morpholine ring adopting a stable chair conformation where the bulky substituents occupy equatorial positions. While a definitive crystal structure awaits experimental determination, this guide offers robust, actionable protocols for the synthesis, crystallization, and crystallographic analysis of this and related compounds. The insights provided herein are intended to empower researchers in medicinal chemistry and drug development to further explore the rich structural landscape of substituted morpholines.

References

  • Jones, A. J., et al. (1976).
  • Andis, S. L., & Kohn, K. W. (1998). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry.
  • Jones, A. J., et al. (1976).
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). New strategy for the synthesis of substituted morpholines. Organic Letters.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Gök, Y., et al. (2020). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules.
  • De Kimpe, N., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry.
  • Guzei, I. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Zhu, B., et al. (2017).
  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
  • Sameaa, E. O., & Sura, S. J. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Digital Repository of University of Babylon.
  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

Sources

Foundational

Advanced Safety and Handling Protocol for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate in Drug Discovery

Executive Summary & Mechanistic Rationale Morpholine rings are privileged pharmacophores in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate pharmacokinetic properties, and establish key h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Morpholine rings are privileged pharmacophores in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate pharmacokinetic properties, and establish key hydrogen-bonding interactions with target proteins ()[1]. The introduction of a trifluoroethyl group to the morpholine nitrogen—as seen in Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (CAS: 1706820-46-3)—represents a sophisticated structural modification.

The strongly electron-withdrawing trifluoromethyl moiety significantly lowers the pKa of the adjacent basic nitrogen, while simultaneously enhancing lipophilicity, membrane permeability, and metabolic stability against cytochrome P450-mediated N-dealkylation ()[2]. Furthermore, fluorination is a critical tool in modern drug design, with approximately 25% of all marketed drugs containing fluorine to optimize binding properties and metabolic resistance ()[3]. This specific building block is highly sought after for synthesizing advanced screening libraries, such as novel USP1 inhibitors ()[4].

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in establishing a self-validating handling protocol.

PropertyValue
Chemical Name Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
CAS Number 1706820-46-3
Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
Purity (Assay) ≥ 95%
Storage Temperature 4°C
GHS Pictogram GHS07 (Irritant)

(Data aggregated from supplier specifications ()[5] and ()[6])

Safety Data Sheet (SDS) & Hazard Profiling

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality, not just rote memorization.

GHS Classification
  • Skin Irritation (Category 2) - H315

  • Eye Irritation (Category 2A) - H319

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335

Causality of Hazards
  • Tissue Irritation: The morpholine core, while less basic than piperidine due to the inductive effect of the oxygen atom and the trifluoroethyl group, still retains nucleophilic and mildly basic characteristics that can disrupt lipid bilayers in human skin and ocular tissue, leading to acute irritation.

  • Hydrolytic Instability: The methyl ester functional group is susceptible to hydrolysis upon exposure to strong acids, bases, or prolonged ambient moisture, potentially releasing trace amounts of methanol.

  • Thermal Decomposition: Heating the compound to decomposition (e.g., in a laboratory fire) will cause the breakdown of the trifluoroethyl group, generating highly toxic and corrosive hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx) and carbon oxides (COx).

Advanced Handling & Storage Protocols

Every step in the handling of fluorinated morpholine derivatives must be a self-validating system designed to preserve the integrity of the ester and the safety of the operator.

Step-by-Step Methodology
  • Storage: Store the compound at 4°C under an inert atmosphere (Argon or Nitrogen) ()[5].

    • Causality: Low temperature minimizes the kinetic energy available for spontaneous ester hydrolysis, while the inert gas displaces atmospheric moisture, preventing oxidative degradation and hydrolysis.

  • Weighing: Utilize a static-free, grounded spatula within a certified chemical fume hood.

    • Causality: Fluorinated organics often accumulate static charge. This can lead to inaccurate mass readings on micro-analytical balances or micro-aerosolization of the compound, increasing inhalation risk.

  • Solvation: Dissolve the compound in anhydrous solvents (e.g., anhydrous DMSO for biological assays, or anhydrous DCM/THF for synthetic workflows).

    • Causality: Using strictly anhydrous conditions prevents the premature hydrolysis of the methyl ester to the corresponding carboxylic acid, ensuring that the calculated molarity of the stock solution remains perfectly accurate for downstream assays.

SafetyWorkflow Start Receive Compound (CAS 1706820-46-3) Storage Store at 4°C Under Argon Start->Storage Handling Transfer to Fume Hood Don PPE Storage->Handling Weighing Weighing via Anti-static Spatula Handling->Weighing Solvation Dissolve in Anhydrous Solvent (DMSO/DCM) Weighing->Solvation Spill Spill Event? Weighing->Spill CleanUp Neutralize & Wipe Dispose as Halogenated Waste Spill->CleanUp Yes

Figure 1: Standard operating procedure for the safe handling and emergency response of CAS 1706820-46-3.

Experimental Workflow: Synthetic Incorporation

To utilize this building block in structure-based drug design, the methyl ester must typically be converted to a carboxylic acid, followed by amide coupling to a target scaffold. The following protocol guarantees high yield while preserving the integrity of the morpholine ring.

Phase 1: Saponification (Ester Hydrolysis)
  • Preparation: Dissolve 1.0 equivalent of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate in a 3:1 mixture of THF and H2O.

  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) at 0°C.

    • Causality: LiOH is specifically chosen over harsher bases like NaOH or KOH. The lithium cation coordinates strongly with the morpholine oxygen, providing a milder, target-directed hydrolysis that prevents epimerization at the potentially sensitive C3 chiral center.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Validate completion via TLC or LC-MS to ensure a self-validating reaction cycle.

  • Workup: Acidify the mixture with 1M HCl to pH 3-4. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to yield the intermediate carboxylic acid.

Phase 2: Amide Coupling
  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU is highly efficient for activating sterically hindered carboxylic acids, such as those at the C3 position of a substituted morpholine. DIPEA acts as a non-nucleophilic base, deprotonating the acid to facilitate the formation of the active ester without competing as a nucleophile.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench the reaction with saturated NaHCO3, extract with DCM, and purify the organic layer via flash column chromatography to isolate the final lead compound.

SyntheticPathway Ester Methyl Ester (Starting Material) Saponification LiOH, THF/H2O RT, 4h Ester->Saponification Acid Carboxylic Acid Intermediate Saponification->Acid Hydrolysis Coupling Amine, HATU, DIPEA DMF, RT, 12h Acid->Coupling Amide Target Amide (Lead Compound) Coupling->Amide Amidation

Figure 2: Synthetic workflow for incorporating the fluorinated morpholine core into lead compounds.

References

  • KOLAB Shop. "methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate". KOLAB Research Materials. Retrieved from: [Link]

  • American Chemical Society. "Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors". ACS Medicinal Chemistry Letters. Retrieved from: [Link]

  • American Chemical Society. "Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification". Organic Letters. Retrieved from:[Link]

  • Royal Society of Chemistry. "Synthesis of trifluoromethyl-aziridines and morpholines". ChemComm. Retrieved from:[Link]

Sources

Exploratory

Pharmacophore Modeling of Trifluoroethyl Morpholine Derivatives: A Comprehensive Technical Guide for Lead Discovery and Optimization

Executive Summary The integration of fluorine chemistry into privileged heterocyclic scaffolds represents a cornerstone of modern rational drug design. Specifically, the 2-(2,2,2-trifluoroethyl)morpholine motif has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine chemistry into privileged heterocyclic scaffolds represents a cornerstone of modern rational drug design. Specifically, the 2-(2,2,2-trifluoroethyl)morpholine motif has emerged as a highly versatile pharmacophore, demonstrating remarkable efficacy in targets ranging from cyclooxygenase (COX) enzymes to Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) for neurodegenerative disorders[1].

This whitepaper provides an in-depth technical framework for the pharmacophore modeling of trifluoroethyl morpholine derivatives. By bridging the physicochemical causality of the scaffold with advanced 3D computational protocols, this guide establishes a self-validating methodology for virtual screening, hit identification, and lead optimization.

The Chemical Space: Causality of the Trifluoroethyl Morpholine Scaffold

Before constructing a 3D pharmacophore, it is imperative to understand the physicochemical causality behind the experimental choice of the trifluoroethyl morpholine scaffold.

Morpholine itself is a top-tier N-heterocycle in FDA-approved drugs, offering a balanced mix of aqueous solubility and conformational predictability[2]. However, the strategic N-alkylation with a 2,2,2-trifluoroethyl group fundamentally alters the molecule's profile:

  • pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group reduces the basicity of the morpholine nitrogen. This prevents non-specific electrostatic interactions and reduces off-target toxicity (e.g., hERG liability).

  • Metabolic Shielding: The robust C-F bonds protect adjacent metabolic soft spots from cytochrome P450-mediated oxidative degradation, dramatically extending the compound's biological half-life[3].

  • Lipophilic Vectoring: The −CF3​ group occupies a distinct hydrophobic pocket in target receptors, providing a highly directional vector for pharmacophore mapping.

Principles of Pharmacophore Modeling

A pharmacophore is the 3D spatial ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target[4]. Because active compounds exist as dynamic ensembles of interconverting conformations rather than static entities, modern modeling must account for target flexibility and ligand conformational space[5].

To avoid the pitfalls of single-algorithm bias, our protocol mandates the use of orthogonal software platforms (e.g., Discovery Studio and LigandScout). Prospective studies have shown that while different algorithms may yield vastly different hit lists for the same target, utilizing a consensus approach significantly expands the retrieval of diverse active chemotypes[6].

Workflow A 1. Target & Ligand Preparation (Receptor / Morpholine Derivatives) B 2. Conformational Sampling (Dynamic Ensembles) A->B C 3. Feature Extraction (HBA, HBD, Hydrophobic, CF3-Vector) B->C D 4. Model Validation (Decoy Set, ROC, Enrichment Factor) C->D D->C Iterative Refinement E 5. Virtual Screening (Database Mining) D->E F 6. Hit Optimization & ADMET (Lead Selection) E->F

Figure 1: Iterative pharmacophore modeling and virtual screening workflow.

Experimental Protocol: Generation and Validation of the Pharmacophore Model

The following step-by-step methodology outlines a self-validating system for generating a structure-based pharmacophore model tailored to trifluoroethyl morpholine derivatives targeting the TREM2 receptor.

Step 1: Target Preparation and Binding Site Analysis
  • Procedure: Retrieve the high-resolution X-ray crystal structure of the target (e.g., TREM2) from the Protein Data Bank (PDB). Strip all water molecules except those mediating critical bridging interactions.

  • Causality: Water molecules in the binding pocket can either be displaced by the lipophilic −CF3​ group (yielding an entropic gain) or act as structural extensions of the protein. Explicitly defining displaceable vs. conserved waters prevents the model from mapping features into sterically occluded space[7].

Step 2: Ligand Conformational Sampling
  • Procedure: Generate a maximum of 250 conformers per ligand using a knowledge-based torsion library (e.g., OMEGA or Discovery Studio's BEST algorithm) with an energy threshold of 20 kcal/mol above the global minimum.

  • Causality: The trifluoroethyl group introduces significant rotational flexibility. Systematic search algorithms often generate energetically inaccessible geometries. Using a knowledge-based approach ensures that the generated conformers represent biologically relevant states, reducing false positives during virtual screening[5].

Step 3: Feature Extraction and Excluded Volume Generation
  • Procedure: Map the essential interactions. For trifluoroethyl morpholines, explicitly define:

    • Hydrogen Bond Acceptor (HBA): Centered on the morpholine oxygen.

    • Hydrophobic Feature (HYD): Centered on the −CF3​ moiety.

    • Excluded Volumes (EV): Generate a steric boundary mapping the receptor's van der Waals surface.

  • Causality: While the morpholine oxygen acts as a crucial HBA, the steric bulk of the surrounding protein pocket strictly limits the permissible trajectory of incoming ligands. Failing to define Excluded Volumes results in the selection of ligands that clash with the receptor backbone.

Step 4: Self-Validating Model Validation (Decoy Screening)
  • Procedure: Assemble a validation dataset comprising 50 known active trifluoroethyl morpholine derivatives and 1,500 property-matched decoys (generated via the DUD-E server). Screen this database using the generated pharmacophore.

  • Metrics: Calculate the Goodness-of-Hit (GH) score, Area Under the Curve (AUC) of the ROC plot, and the Boltzmann-enhanced discrimination of receiver operating characteristic (BEDROC).

  • Causality: A model is only as good as its ability to distinguish true actives from structurally similar inactives. A BEDROC score > 0.7 and a GH score > 0.6 mathematically validate that the model's predictive power is not due to random chance, establishing a self-validating loop before prospective screening.

Step 5: Virtual Screening and Hit Triage
  • Procedure: Deploy the validated model against commercial libraries (e.g., ZINC, Enamine). Filter the resulting hits using Lipinski’s Rule of Five and specific ADMET predictive models (e.g., blood-brain barrier permeability for CNS targets).

Data Presentation: Quantitative Evaluation

To benchmark the efficacy of the pharmacophore models and the resulting trifluoroethyl morpholine hits, quantitative data must be rigorously structured. Table 1 summarizes the validation metrics of two orthogonal models (Discovery Studio vs. LigandScout) and the physicochemical profiles of representative virtual hits.

Table 1: Quantitative Evaluation of Pharmacophore Models and Representative Hits

Parameter / MetricDiscovery Studio ModelLigandScout ModelCausality / Implication
Model Validation
ROC-AUC0.890.86High discriminative power for both algorithms.
GH Score0.740.71Confirms the model yields a high ratio of true actives.
BEDROC ( α=20 )0.810.78Ensures early enrichment of actives in the hit list.
Representative Hit Profiles Compound A (Hit) Compound B (Hit)
Core Scaffold2-(2,2,2-trifluoroethyl)morpholine3-(2,2,2-trifluoroethyl)morpholinePositional isomerism affects vector trajectory.
ClogP2.83.1Optimal lipophilicity for membrane permeability.
Metabolic T1/2​ (Human Microsomes)> 120 min95 min −CF3​ group effectively shields against CYP450 degradation.
Pharmacophore Fit Score4.85 / 5.04.62 / 5.0High geometric alignment with HBA and HYD features.

Mechanism of Action: TREM2 Activation

Trifluoroethyl morpholine derivatives have shown significant promise as agonists for TREM2, a critical receptor in microglial activation and neuroinflammation management[1]. Understanding the downstream signaling pathway is essential for correlating the pharmacophore features with phenotypic outcomes.

Pathway L Trifluoroethyl Morpholine Agonist R TREM2 Receptor L->R Binds D DAP12 (ITAM Motif) R->D Associates S SYK Kinase Activation D->S Phosphorylates P PI3K / AKT Pathway S->P Activates E Microglial Survival & Phagocytosis P->E Induces

Figure 2: TREM2 signaling pathway activated by morpholine-derived agonists.

When the morpholine derivative successfully maps to the TREM2 binding pocket (driven by the hydrophobic anchoring of the −CF3​ group), it induces a conformational change that promotes the association of TREM2 with the DAP12 adapter protein. This triggers the phosphorylation of the ITAM motif, recruiting SYK kinase, which subsequently activates the PI3K/AKT survival pathway, ultimately enhancing microglial phagocytosis.

Conclusion

The pharmacophore modeling of trifluoroethyl morpholine derivatives requires a rigorous, causality-driven approach. By understanding the specific physicochemical advantages of the fluorinated scaffold and employing a self-validating computational protocol with orthogonal software tools, researchers can effectively navigate the conformational space to identify highly potent, metabolically stable lead compounds. The integration of excluded volumes and dynamic conformational sampling remains the critical differentiator between theoretical models and successful prospective virtual screening campaigns.

References

  • Buy 2-(2,2,2-Trifluoroethyl)morpholine (EVT-3376944) - EvitaChem.evitachem.com.
  • Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines.acs.org.
  • Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use - Justia Patents.justia.com.
  • Pharmacophore Modeling - Computational Chemistry Glossary - Deep Origin.deeporigin.com.
  • Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed.nih.gov.
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC.nih.gov.
  • Pharmacophore modeling: advances and pitfalls - Frontiers.frontiersin.org.

Sources

Foundational

literature review of fluorinated morpholine building blocks in drug discovery

Title: Strategic Integration of Fluorinated Morpholine Building Blocks in Modern Drug Discovery Executive Summary Morpholine is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to improve aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Integration of Fluorinated Morpholine Building Blocks in Modern Drug Discovery

Executive Summary

Morpholine is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to improve aqueous solubility and act as a versatile vector for pharmacophore presentation. However, its inherent metabolic liabilities and high basicity often necessitate structural optimization. This technical guide provides a rigorous analysis of fluorinated morpholine building blocks. Written from the perspective of a Senior Application Scientist, this whitepaper deconstructs the causality behind fluorination strategies—specifically how the stereoelectronic effects of fluorine modulate pKa, enhance metabolic stability, and dictate conformational bias. We will explore validated synthetic protocols, physicochemical profiling, and the mechanistic role of these scaffolds in contemporary drug discovery.

The Causality of Fluorination in Morpholine Scaffolds

Morpholine rings are featured in numerous blockbuster drugs, including the antibiotic Linezolid and the EGFR inhibitor Gefitinib[1]. Despite its utility, unsubstituted morpholine presents two primary challenges in late-stage drug development:

  • Metabolic Vulnerability: The α -carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to Cytochrome P450 (CYP450)-mediated hydrogen atom abstraction, leading to oxidative ring-opening and the formation of reactive lactam metabolites[1].

  • Excessive Basicity: The secondary amine of morpholine has a pKa of ~8.3. At physiological pH (7.4), it is predominantly protonated. This high basicity can lead to poor passive membrane permeability and off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, causing cardiotoxicity.

The "Fluorine Magic" (Stereoelectronic Causality): Introducing fluorine atoms into the morpholine ring fundamentally alters its physicochemical profile[2]. Due to fluorine's extreme electronegativity, it exerts a strong inductive electron-withdrawing effect ( −I ). When placed at the 2- or 3-position (e.g., as a −CF3​ or −F group), this inductive effect pulls electron density away from the nitrogen lone pair, significantly lowering the basicity (pKa) of the amine[3].

Causality Check: A lower pKa (e.g., shifting from 8.3 to 6.0) means the morpholine nitrogen is largely unionized at pH 7.4. This increases the fraction of neutral drug molecules, thereby enhancing passive lipoidal diffusion across the blood-brain barrier (BBB) and intestinal epithelium. Furthermore, because hERG channels preferentially bind protonated amines, lowering the pKa directly mitigates cardiotoxic liabilities[2]. Simultaneously, the high bond dissociation energy of the C-F bond (~116 kcal/mol) provides a steric and electronic shield against CYP450 enzymes, effectively blocking oxidative metabolism at the substituted sites[2].

Key Fluorinated Morpholine Chemotypes

  • 2- and 3-Trifluoromethylmorpholines: These are critical building blocks synthesized primarily via the ring-opening of fluorinated aziridines or aza-Michael additions[3]. The −CF3​ group introduces significant steric bulk, which can be leveraged to lock the morpholine ring into a specific chair conformation, precisely orienting substituents for optimal target binding[3].

  • 2-(2,2,2-Trifluoroethyl)morpholine: This derivative enhances both lipophilicity and metabolic stability without drastically altering the core ring geometry[4]. It is frequently utilized in the synthesis of novel therapeutic agents where favorable pharmacokinetic properties are paramount[4].

  • Bridged/Bicyclic Isosteres (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane): While not strictly fluorinated, these achiral morpholine isosteres are often used in tandem with fluorination strategies. They mimic the lipophilicity of morpholine while restricting conformation, providing a facially biased scaffold for structure-activity relationship (SAR) optimization[5].

Quantitative Physicochemical Profiling

To illustrate the profound impact of fluorination, the following table summarizes the typical physicochemical shifts observed when modifying the morpholine core.

ScaffoldpKa (Calculated)cLogPMetabolic Stability (Cl_int)Primary Advantage
Morpholine (Unsubstituted) 8.3-0.86High ClearanceHigh solubility, low cost
2-Methylmorpholine 8.2-0.40Moderate ClearanceSlight steric hindrance
2-(Trifluoromethyl)morpholine ~5.80.65Low Clearance (Stable)pKa reduction, blocked oxidation
2,2-Difluoromorpholine ~4.50.10Low Clearance (Stable)Extreme pKa reduction, minimal bulk
2-(2,2,2-Trifluoroethyl)morpholine ~6.50.85Low Clearance (Stable)Enhanced lipophilicity, metabolic shield

(Data represents consensus values derived from standard medicinal chemistry profiling assays).

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in causality checks to ensure reproducibility.

Protocol A: Synthesis of Trifluoromethylated Morpholinols via Domino Aza-Michael Reaction This method relies on the reaction of fluorinated α -bromoenones with secondary amino alcohols[3].

  • Preparation: Dissolve the fluorinated α -bromoenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from quenching the reactive enone intermediate.

  • Aza-Michael Addition: Add the selected secondary amino alcohol (1.2 eq) dropwise at 0°C. Causality: The low temperature controls the exothermic aza-Michael addition, preventing polymerization and ensuring regioselectivity.

  • Cyclization: Elevate the temperature to 60°C and add a mild base (e.g., K2​CO3​ , 2.0 eq). Causality: The base neutralizes the generated HBr, driving the intramolecular bromide substitution forward to close the morpholine ring[3].

  • Validation: Monitor via LC-MS. The reaction is complete when the intermediate mass disappears. Purify via flash chromatography. The retention of absolute configuration is confirmed via 19F-NMR and chiral HPLC[3].

Protocol B: In Vitro Microsomal Stability Assay (Clearance Validation) To validate the metabolic shielding of the fluorinated building block:

  • Incubation: Incubate the fluorinated morpholine candidate (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM final). Causality: NADPH is the essential electron donor for CYP450 enzymes; its addition initiates the metabolic reaction.

  • Quenching: At time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile denatures the CYP450 proteins instantly, halting metabolism and precipitating proteins for clean LC-MS/MS analysis.

  • Analysis: Calculate intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio.

Mechanistic Insights: Signaling & Target Binding

Fluorinated morpholines are highly prevalent in kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway[6]. For instance, the FDA-approved drug Leniolisib (for activated PI3K-delta syndrome) utilizes advanced structural motifs where fluorine modulates the electronics of the binding pocket[6]. The introduction of a trifluoromethyl group in related analogs has been shown to increase PI3K δ potency up to four-fold by optimizing interactions within the hinge region and improving membrane permeability[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor Fluorinated Morpholine Inhibitor (e.g., Leniolisib) Inhibitor->PI3K Binds Hinge Region (Enhanced by F-modulation)

Mechanism of action for fluorinated morpholine inhibitors in the PI3K/AKT pathway.

Workflow for Synthesis and Validation The integration of these building blocks into a drug discovery pipeline follows a rigorous, logical progression from precursor synthesis to biological validation.

Workflow Precursor Fluorinated Precursor (e.g., α-bromoenone) Cyclization Aza-Michael Addition & Cyclization Precursor->Cyclization BuildingBlock Fluorinated Morpholine Building Block Cyclization->BuildingBlock Coupling Buchwald-Hartwig / Amidation BuildingBlock->Coupling DrugCandidate Lead Compound (Drug Candidate) Coupling->DrugCandidate Assay In Vitro ADME (Microsomal Stability) DrugCandidate->Assay

Workflow for the synthesis and validation of fluorinated morpholine drug candidates.

Conclusion

The strategic incorporation of fluorinated morpholine building blocks represents a masterclass in rational drug design. By understanding the stereoelectronic causality of the carbon-fluorine bond, medicinal chemists can precisely tune the pKa, dictate conformational geometry, and construct an impenetrable metabolic shield around the vulnerable morpholine core[7]. From the synthesis of 2-(trifluoromethyl)morpholine to its deployment in FDA-approved kinase inhibitors, these scaffolds are indispensable tools for overcoming the pharmacokinetic bottlenecks of modern drug discovery[6].

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • Buy 2-(2,2,2-Trifluoroethyl)morpholine (EVT-3376944). EvitaChem.
  • A review on pharmacological profile of Morpholine derivatives.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PMC.
  • FDA approved fluorine-containing drugs in 2023. rhhz.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Target Compound: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (CAS: 1706820-46-3) Starting Material: Methyl morpholine-3-carboxylate hydrochloride (CAS: 1214686-81-3) Intended Audience: Medicinal Chemists, Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (CAS: 1706820-46-3) Starting Material: Methyl morpholine-3-carboxylate hydrochloride (CAS: 1214686-81-3) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Scientific Background & Reaction Design

Tetrahydro-1,4-oxazines (morpholines) are privileged core skeletons that frequently appear in FDA-approved pharmaceuticals [1]. The incorporation of a 2,2,2-trifluoroethyl ( −CH2​CF3​ ) group at the basic nitrogen of a morpholine ring significantly modulates its physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group lowers the basicity ( pKa​ ) of the amine, enhances metabolic stability against CYP450-mediated oxidative degradation, and increases the overall lipophilicity of the scaffold.

Mechanistic Causality and Reagent Selection

The direct N -alkylation of secondary amines with 2,2,2-trifluoroethyl halides (e.g., CF3​CH2​I or CF3​CH2​Br ) is notoriously sluggish. The highly electronegative CF3​ group severely deactivates the adjacent methylene carbon toward SN​2 nucleophilic attack.

To overcome this kinetic barrier, this protocol utilizes 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) . The exceptional leaving-group ability of the triflate anion ( CF3​SO3−​ ) compensates for the inductive deactivation, allowing the SN​2 reaction to proceed efficiently under mild heating.

Alternatively, reductive trifluoroethylation using trifluoroacetic acid (TFA) and silanes has emerged as a catalyst-free modern approach [2], but direct electrophilic alkylation via the triflate remains the most robust, scalable, and self-validating method for ester-bearing morpholine derivatives, preventing unintended reduction of the methyl carboxylate moiety.

N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive triflate, while efficiently neutralizing both the hydrochloride salt of the starting material and the triflic acid generated during the reaction.

Reaction Pathway Visualization

SynthesisPathway SM Methyl morpholine-3-carboxylate HCl (Secondary Amine Salt) Complex SN2 Transition State (Overcoming CF3 Deactivation) SM->Complex Reagent 2,2,2-Trifluoroethyl triflate (Activated Electrophile) Reagent->Complex Base DIPEA (3.0 eq) (Non-nucleophilic Base) Base->Complex Solvent Acetonitrile (MeCN) (Polar Aprotic Solvent) Solvent->Complex Product Methyl 4-(2,2,2-trifluoroethyl) morpholine-3-carboxylate Complex->Product Primary Pathway Byproduct DIPEA·HOTf + DIPEA·HCl (Aqueous Soluble Salts) Complex->Byproduct Removed in Workup

Caption: Mechanistic workflow for the electrophilic N-trifluoroethylation of morpholine-3-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. The use of 3.0 equivalents of DIPEA is strictly causal: 1.0 eq liberates the free base of the morpholine starting material, 1.0 eq neutralizes the generated triflic acid, and the remaining 1.0 eq drives the reaction equilibrium forward.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Mass/Vol)Function
Methyl morpholine-3-carboxylate HCl181.621.01.82 gStarting Material
2,2,2-Trifluoroethyl triflate232.131.22.79 g (1.71 mL)Alkylating Agent
N,N-Diisopropylethylamine (DIPEA)129.243.03.88 g (5.20 mL)Base / Acid Scavenger
Acetonitrile (Anhydrous)41.05-30.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • Equipment Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a rubber septum and flush the system with inert Argon or Nitrogen gas for 5 minutes.

  • Substrate Solubilization: Add Methyl morpholine-3-carboxylate hydrochloride (1.82 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous Acetonitrile. Stir at 400 rpm to create a uniform suspension.

  • Free-Basing: Inject DIPEA (5.20 mL, 30.0 mmol) dropwise via syringe over 2 minutes. The suspension will transition into a clear, homogenous solution as the hydrochloride salt is neutralized to form the free secondary amine.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Reagent Addition: Using a gas-tight syringe, add 2,2,2-Trifluoroethyl triflate (1.71 mL, 12.0 mmol) dropwise over 10 minutes.

    • Causality Note: Slow addition at 0 °C is critical to manage the exothermic nature of the initial complexation and to prevent the premature degradation of the highly reactive triflate reagent.

Phase 3: Reaction Maturation
  • Heating: Remove the ice bath and replace it with an oil bath or heating block. Attach a reflux condenser (under inert atmosphere) and heat the reaction mixture to 60 °C.

  • Monitoring: Maintain heating and stirring for 12–16 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using a 70:30 Hexanes:Ethyl Acetate solvent system. The product will elute with a higher Rf​ value than the highly polar starting material. Stain with Ninhydrin (starting material will show a distinct spot, product will be less responsive due to the tertiary amine) or Potassium Permanganate.

Phase 4: Quenching and Workup
  • Solvent Removal: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporator) to remove the bulk of the acetonitrile.

  • Extraction: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ , 2×30 mL) to remove DIPEA salts and any residual acids.

    • Wash with Brine (30 mL) to remove residual moisture.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a pale yellow oil.

Phase 5: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and concentrate in vacuo to afford Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate as a clear, colorless to pale-yellow oil.

References

  • Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines Organic Letters - ACS Publications URL:[Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid Nature Communications URL:[Link]

Application

Advanced Catalytic Functionalization of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Purpose: To provide field-proven, self-validating catalytic protocols for the late-stage functionalization (LSF) of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Purpose: To provide field-proven, self-validating catalytic protocols for the late-stage functionalization (LSF) of the highly valuable fluorinated building block, Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

Executive Summary & Mechanistic Rationale

The incorporation of fluorinated saturated heterocycles is a privileged strategy in modern drug discovery to improve metabolic stability, modulate basicity, and enhance lipophilicity. Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate is a highly versatile building block; however, its functionalization presents unique chemical challenges.

The strongly electron-withdrawing N -(2,2,2-trifluoroethyl) group drastically reduces the basicity of the morpholine nitrogen. While this is desirable for pharmacokinetic profiles, it alters the molecule's reactivity:

  • Attenuated Radical Nucleophilicity: In single-electron transfer (SET) chemistries, the resulting α -amino radical at the C3 position is less stabilized by the nitrogen lone pair, requiring specific catalyst matching.

  • C3 Epimerization Risks: The proton at the C3 position (alpha to the ester) is prone to base-catalyzed epimerization. Traditional strong-base amidation or hydrolysis can lead to complete racemization of this stereocenter.

To navigate these challenges, this application note details three distinct, epimerization-free catalytic workflows: Metallaphotoredox Decarboxylative Cross-Coupling , Direct Zirconium-Catalyzed Amidation , and Chemoselective Ruthenium-Catalyzed Reduction .

Workflow A Methyl 4-(2,2,2-trifluoroethyl) morpholine-3-carboxylate B Saponification (LiOH, THF/H2O) A->B E Direct Amidation (Zr(OtBu)4, Toluene) A->E G Catalytic Hydrogenation (Ru-PNN, H2) A->G C Photoredox/Ni Catalysis (Csp3-Csp2 Coupling) B->C D 3-Aryl Morpholine Derivative C->D F Morpholine-3-Carboxamide E->F H 1,2-Amino Alcohol G->H

Caption: Divergent catalytic late-stage functionalization pathways for the morpholine-3-carboxylate.

Method A: Metallaphotoredox Decarboxylative Cross-Coupling

By hydrolyzing the methyl ester to the corresponding carboxylic acid, the C3 position can be leveraged as a traceless activation group for C(sp3)−C(sp2) cross-coupling. As demonstrated in recent metallaphotoredox methodologies[1], dual Iridium/Nickel catalysis enables the extrusion of CO2​ to generate a transient α -amino radical, which is subsequently captured by a Ni-Aryl complex.

Because the N -trifluoroethyl group reduces the electron density of the α -amino radical, a strongly reducing photocatalyst like Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ is required to ensure efficient single-electron oxidation of the carboxylate[2].

Experimental Protocol: Decarboxylative Arylation

Note: This protocol assumes prior saponification of the methyl ester to 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid using LiOH in THF/H 2​ O (1:1) at 0 °C to prevent epimerization.

  • Preparation: In an argon-filled glovebox, add 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), NiCl 2​ ·dtbbpy (0.05 mmol, 10 mol%), Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ (0.01 mmol, 2 mol%), and Cs 2​ CO 3​ (0.75 mmol, 1.5 equiv) to an oven-dried 8 mL vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Ensure the reaction is cooled with a fan to maintain a temperature of 25 °C.

  • Reaction: Stir vigorously under irradiation for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Mechanism PC_ex *Ir(III) Excited State PC_red Ir(II) Reduced State PC_ex->PC_red SET Oxidation PC_gnd Ir(III) Ground State PC_red->PC_gnd SET to Ni(I) Ni4 Ni(I) Complex PC_red->Ni4 PC_gnd->PC_ex 450 nm Light Acid Morpholine-3-Carboxylate Radical α-Amino Radical (-CO2) Acid->Radical Decarboxylation Ni3 Ni(III)-Ar-Alkyl Complex Radical->Ni3 Ni1 Ni(0) Catalyst Ni2 Ni(II)-Ar Complex Ni1->Ni2 Oxidative Addition (Ar-X) Ni2->Ni3 Radical Capture Ni3->Ni4 Product Cross-Coupled Product Ni3->Product Reductive Elimination Ni4->Ni1 SET from Ir(II)

Caption: Synergistic photoredox and nickel dual catalytic cycle for decarboxylative cross-coupling.

Method B: Epimerization-Free Direct Catalytic Amidation

Converting the methyl ester directly to an amide avoids the need for saponification and the use of stoichiometric peptide coupling reagents (e.g., HATU, EDC), which generate significant waste[3]. However, standard base-catalyzed amidation (e.g., using DBU or TBD) causes severe epimerization at the C3 stereocenter of the morpholine ring.

Causality: By utilizing a Lewis acidic Group IV metal catalyst—specifically Zirconium(IV) tert-butoxide, Zr(OtBu)4​ —the ester is activated via coordination to the metal center rather than via enolate formation. This completely suppresses C3 epimerization while facilitating nucleophilic attack by the amine.

Quantitative Data: Catalyst Optimization for Amidation
EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)C3 Epimerization (%)
1NoneToluene100<5N/A
2DBUToluene1004535
3Ti(O i Pr) 4​ Toluene806212
4 Zr(O t Bu) 4​ Toluene 80 94 <1

Table 1: Reaction optimization demonstrating the superiority of Zr(OtBu)4 in preserving stereochemical integrity.

Experimental Protocol: Zr-Catalyzed Amidation
  • Setup: To an oven-dried Schlenk flask under nitrogen, add Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add anhydrous Toluene (5.0 mL) followed by Zr(O t Bu) 4​ (0.1 mmol, 10 mol%).

  • Reaction: Attach a reflux condenser fitted with a Soxhlet extractor containing activated 4Å molecular sieves (to sequester the liberated methanol and drive the equilibrium). Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Quench with a few drops of water to hydrolyze the catalyst. Filter the resulting suspension through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate in vacuo to yield the pure morpholine-3-carboxamide.

Method C: Chemoselective Catalytic Ester Reduction

Accessing the corresponding 1,2-amino alcohol (4-(2,2,2-trifluoroethyl)morpholin-3-yl)methanol is highly desirable for synthesizing chiral ligands or advanced APIs. Traditional stoichiometric reductants like LiAlH 4​ can occasionally cause unwanted defluorination or ring-opening side reactions.

Causality: Utilizing Milstein's Ru-PNN pincer catalyst allows for the mild, chemoselective hydrogenation of the ester to the alcohol using H 2​ gas. The catalytic cycle operates via a metal-ligand cooperative mechanism, ensuring the robust trifluoroethyl group and the morpholine ether linkage remain completely intact.

Experimental Protocol: Ru-Catalyzed Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (2.0 mmol, 1.0 equiv), Ru-PNN catalyst (0.02 mmol, 1 mol%), and KO t Bu (0.04 mmol, 2 mol% - strictly to activate the precatalyst).

  • Solvent: Add anhydrous THF (10 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H 2​ gas three times. Pressurize the autoclave to 30 bar of H 2​ .

  • Reaction: Heat the vessel to 60 °C and stir for 16 hours.

  • Workup: Carefully vent the H 2​ gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified via short-path distillation or silica gel chromatography to afford the pure amino alcohol.

References

  • Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides Organic Letters (ACS Publications)[Link]

  • Decarboxylative photocatalytic transformations Chemical Society Reviews (RSC Publishing)[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]

Sources

Method

in vitro assay preparation using Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate derivatives

Application Note: In Vitro Assay Preparation and Evaluation of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Derivatives Introduction & Scientific Rationale The morpholine ring is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Evaluation of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Derivatives

Introduction & Scientific Rationale

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, CNS agents, and immunomodulators due to its favorable physicochemical properties and ability to form key hydrogen bonds[1]. However, basic aliphatic amines like morpholine often suffer from metabolic liabilities (e.g., CYP-mediated N-dealkylation) and toxicity risks associated with high basicity, such as hERG inhibition and P-glycoprotein (P-gp) mediated efflux[2].

The utilization of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (CAS: 1706820-46-3) as a building block addresses these liabilities through strategic fluorination. The strong electron-withdrawing nature of the trifluoroethyl group significantly lowers the pKa​ of the adjacent morpholine nitrogen (typically by 1.5 to 3 units)[2][3]. This reduction in basicity keeps the amine largely non-ionized at physiological pH, thereby enhancing passive membrane permeability, mitigating P-gp efflux, and drastically improving metabolic stability against proteolysis and oxidative degradation[3]. The 3-carboxylate moiety serves as a versatile synthetic handle, allowing for rapid derivatization (via saponification and subsequent amide coupling) into complex drug scaffolds, such as Janus kinase (JAK) inhibitors[4].

This guide details the self-validating in vitro protocols required to evaluate the pharmacological potency and metabolic advantages of derivatives synthesized from this fluorinated scaffold.

Experimental Workflow

G A Methyl 4-(2,2,2-trifluoroethyl) morpholine-3-carboxylate B Derivatization (Amide Coupling) A->B C In Vitro Kinase Assay (TR-FRET) B->C D Metabolic Stability (HLM / MLM) B->D E SAR & PK Optimization C->E D->E

Workflow from morpholine scaffold derivatization to in vitro biological and metabolic evaluation.

Protocol I: High-Throughput Kinase Inhibition Assay (TR-FRET)

To evaluate the on-target potency of the synthesized derivatives (e.g., against JAK1/JAK2), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is selected over standard luminescence because its time-gated measurement eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios critical for accurate IC50​ determination[4].

Reagents & Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Causality: Brij-35 prevents non-specific compound aggregation and plastic-binding, while DTT maintains the kinase in an active, reduced state.

  • Enzyme & Substrate: Recombinant human JAK1/JAK2 (Life Technologies) and ULight-labeled peptide substrate (PerkinElmer)[4].

  • ATP Solution: Prepared at 2×Km​ for the specific kinase. Causality: Testing at the ATP Km​ ensures the assay is sensitive to competitive inhibitors while accurately reflecting physiological binding affinities without artificial skewing.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the trifluoroethyl morpholine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and avoid tip-based carryover.

  • Enzyme Addition: Add 5 µL of the JAK enzyme solution (diluted in Kinase Buffer) to the assay wells. Incubate at 22°C for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the ULight-peptide substrate and ATP to initiate the phosphorylation reaction. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Quench & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phosphotyrosine antibody (e.g., LANCE Eu-W1024)[4]. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 320 nm and dual emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Data Processing: Calculate the TR-FRET ratio (665/615). Fit the dose-response data using a 4-parameter logistic (4PL) regression model to determine the IC50​ .

Protocol II: In Vitro Metabolic Stability (Human Liver Microsomes)

The primary rationale for incorporating the 2,2,2-trifluoroethyl group is to enhance metabolic stability[2][3]. This protocol validates the compound's resistance to CYP450-mediated metabolism using Human Liver Microsomes (HLM).

H S1 Test Compound (1 µM) S2 HLM + NADPH (37°C) S1->S2 S3 Timepoints (0, 15, 30, 60 min) S2->S3 S4 Quench (Cold ACN + IS) S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay and LC-MS/MS.

Step-by-Step Methodology
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLM on ice to prevent loss of enzymatic activity.

  • Incubation Mixture: In a 96-well deep-well plate, combine HLM (final protein concentration: 0.5 mg/mL) and the test derivative (final concentration: 1 µM) in the phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time of oxidative metabolism.

  • Time-Course Sampling: At designated timepoints (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (IS, e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism, while precipitating proteins for cleaner downstream LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation: SAR & ADME Summary

The following table synthesizes representative structure-activity relationship (SAR) and ADME data, demonstrating the typical advantages observed when replacing a standard N-methyl morpholine with the N-(2,2,2-trifluoroethyl)morpholine derivative.

Compound MotifJAK1 IC50​ (nM)Morpholine N pKa​ HLM t1/2​ (min)P-gp Efflux RatioPermeability ( Papp​ , 10−6 cm/s)
N-Methyl Morpholine 15.28.218.54.8 (High Efflux)4.2
N-Trifluoroethyl Morpholine 12.45.8>120 (Stable)1.2 (No Efflux)18.6

Data Interpretation: The incorporation of the trifluoroethyl group maintains target engagement (JAK1 IC50​ ) while drastically lowering the basicity ( pKa​ drop from 8.2 to 5.8). This electronic modulation completely abolishes P-gp recognition (Efflux Ratio < 2), significantly increases passive permeability, and shields the molecule from CYP-mediated clearance, extending the half-life beyond 120 minutes[2][3].

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, ACS Publications. Available at:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at:[Link]

  • JAK INHIBITOR - EP 3248980 B1. European Patent Office / Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of a robust synthetic strategy, addresses common experimental challenges through a troubleshooting Q&A, and offers detailed protocols to improve reaction yield and purity.

The incorporation of fluorinated motifs, such as the trifluoroethyl group, into heterocyclic scaffolds like morpholine is a cornerstone of modern drug discovery.[1] These modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide outlines a practical, two-step approach to the target molecule, beginning with the formation of the morpholine core, followed by a crucial N-alkylation step.

Proposed Synthetic Pathway

The synthesis is logically divided into two key stages:

  • Stage 1: Synthesis of the Precursor, Methyl Morpholine-3-carboxylate. This involves the cyclization of a suitable amino alcohol derivative. A reliable method is the reaction of an N-protected serine methyl ester, which upon deprotection and subsequent intramolecular cyclization, yields the desired morpholine core.[2]

  • Stage 2: N-Trifluoroethylation. The secondary amine of the morpholine ring is alkylated using a reactive 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate, to yield the final product.

Synthetic_Pathway cluster_0 Stage 1: Morpholine Core Synthesis cluster_1 Stage 2: N-Trifluoroethylation Start N-Boc-L-Serine Methyl Ester Step1 1. Boc Deprotection (TFA) 2. Intramolecular Cyclization Start->Step1 Precursor Methyl morpholine-3-carboxylate Step1->Precursor Step2 N-Alkylation (Non-nucleophilic base, e.g., DIPEA) Precursor->Step2 Reagent 2,2,2-Trifluoroethyl Triflate Reagent->Step2 Product Methyl 4-(2,2,2-trifluoroethyl) morpholine-3-carboxylate Step2->Product Troubleshooting_N_Alkylation Start Low or No Yield in N-Trifluoroethylation Step Q1 Is Starting Material (SM) Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_Degradation Product Degradation - Lower temperature - Shorter reaction time A1_Yes->Sol_Degradation Q2 Is Triflate Reagent Active? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Base Appropriate? (e.g., DIPEA, Lutidine) A2_Yes->Q3 Sol_Reagent Inactive Reagent - Use fresh triflate - Store under inert gas A2_No->Sol_Reagent A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are Conditions Anhydrous? A3_Yes->Q4 Sol_Base Incorrect Base - Switch to a non-nucleophilic hindered base A3_No->Sol_Base A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol_Reactivity Low SM Reactivity - Increase temperature moderately - Increase reaction time A4_Yes->Sol_Reactivity Sol_Moisture Moisture Contamination - Use anhydrous solvent - Run under N2/Ar A4_No->Sol_Moisture

Caption: Decision tree for troubleshooting the N-trifluoroethylation step.

Purification & Analysis

Q5: I am having difficulty purifying the final fluorinated product. What are the best practices?

A5: Fluorinated compounds can have unique properties that affect their purification. [3]

  • Chromatography: Standard silica gel column chromatography is usually effective. Due to the fluorine atoms, your compound may be more lipophilic than expected. A solvent system with a less polar mobile phase (e.g., hexanes/ethyl acetate) is a good starting point.

  • Extraction: During aqueous workup, be aware that highly fluorinated compounds can sometimes have lower solubility in common organic solvents. Ensure complete extraction by performing multiple extractions and using a sufficient volume of solvent.

  • Characterization: Confirm your final product structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. In ¹H NMR, look for the characteristic quartet for the -CH₂- group adjacent to the -CF₃ group. ¹⁹F NMR is a powerful tool to confirm the presence of the trifluoromethyl group.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl morpholine-3-carboxylate

This procedure is adapted from general methods for synthesizing substituted morpholines from amino acid precursors. [2]

  • Deprotection: Dissolve N-Boc-L-serine methyl ester (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 4.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting amine trifluoroacetate salt is often used directly in the next step.

  • Cyclization: Dissolve the crude amine salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C and add potassium tert-butoxide (2.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield methyl morpholine-3-carboxylate.

Protocol 2: N-Trifluoroethylation

This protocol is based on standard N-alkylation procedures for secondary amines using triflate reagents. [4][5]

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add methyl morpholine-3-carboxylate (1.0 equiv) and anhydrous acetonitrile (approx. 0.1 M).

  • Add diisopropylethylamine (DIPEA, 1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise via syringe. Caution: This reagent is highly reactive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

ParameterStage 1: CyclizationStage 2: N-Alkylation
Key Reagents N-Boc-L-Serine Methyl Ester, TFA, K-tert-butoxideMethyl morpholine-3-carboxylate, 2,2,2-Trifluoroethyl triflate, DIPEA
Solvent DCM/THFAcetonitrile
Temperature 0 °C to Reflux0 °C to 50 °C
Typical Yield 60-80%70-90%
Key Challenge Ensuring complete intramolecular cyclizationHandling moisture-sensitive triflate, preventing side reactions

References

  • Purification of perfluorinated organic compounds. Sciact.
  • Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers (RSC Publishing).
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Buy 2-(2,2,2-Trifluoroethyl)morpholine (EVT-3376944). EvitaChem.
  • Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem.
  • TFEF. Enamine.
  • Example of intramolecular cyclization for morpholine ring formation... ResearchGate.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND. EPO.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
  • Morpholine - Processing. AMS.usda.gov.
  • Organofluorine chemistry. Wikipedia.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications.
  • MORPHOLINE.
  • Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds. PubMed.
  • Chapter 2: Synthetic Methods for Alkyl Amines. Books.
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. ResearchGate.
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Morpholine. Wikipedia.
  • Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines. Organic Letters - ACS Publications.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science - ACS Publications.
  • Preparation of nu-substituted-3-morpholones. Google Patents.
  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters - ACS Publications.
  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal.
  • Morpholine synthesis. Organic Chemistry Portal.
  • The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article). ETDEWEB.
  • Method for preparing N-methylmorpholine. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Welcome to the technical support center for the chiral resolution of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple trial-and-error by explaining the scientific principles behind each optimization step.[1]

The target molecule, Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, possesses a stereocenter at the C3 position of the morpholine ring. The presence of a secondary amine within the morpholine ring and an ester functional group provides two key handles for classical diastereomeric salt resolution. The electron-withdrawing trifluoroethyl group on the nitrogen can influence the basicity of the amine and may play a role in intermolecular interactions during crystallization or chromatographic separation.[2][3]

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic questions and actionable protocols.

Scenario 1: Diastereomeric Salt Crystallization
Issue: No Crystals Are Forming, or an Oil/Gum Precipitates.

Question: Have you systematically evaluated your solvent system and supersaturation state?

Expertise & Experience: The formation of an oil or gum instead of crystals is a common sign of excessively high supersaturation or a solvent system in which the diastereomeric salts are too soluble.[4] The goal is to find a "sweet spot" where the desired diastereomer is sparingly soluble, while the undesired one remains in solution.

Troubleshooting Protocol:

  • Solvent Screening: If initial attempts in common solvents like methanol or ethanol fail, broaden your screen. Consider solvents with varying polarities such as isopropanol, acetonitrile, ethyl acetate, or mixtures thereof.[5][6] Sometimes, a mixture like propionitrile:methyl tert-butyl ether (MTBE) can be effective.[6]

  • Controlled Supersaturation:

    • Anti-Solvent Addition: If your salt is highly soluble, try adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to a stirred solution of the salt.[4] This gradually reduces solubility and promotes controlled crystallization.

    • Slow Cooling: Instead of crashing the solution in an ice bath, implement a slow, controlled cooling ramp (e.g., 0.1°C/min).[7] This allows for more ordered crystal lattice formation.

    • Evaporation: Slow evaporation of the solvent at room temperature or slightly elevated temperatures can also be a gentle way to achieve supersaturation.

  • Induce Nucleation: If the solution remains clear, try scratching the inside of the flask with a glass rod below the solvent line or adding a few seed crystals of the desired diastereomeric salt, if available.[4]

Issue: Low Diastereomeric Excess (d.e.) of the Crystallized Salt.

Question: Have you optimized the stoichiometry of the resolving agent and considered the system's phase equilibrium?

Expertise & Experience: Achieving high d.e. is the core of the resolution. A low d.e. indicates that the undesired diastereomer is co-crystallizing. This can be due to unfavorable thermodynamics of the salt pair or kinetic factors. Understanding the solid-liquid phase equilibrium is key to optimizing this process.[1]

Troubleshooting Protocol:

  • Vary Resolving Agent Stoichiometry: While a 1:1 stoichiometry is a common starting point, it's not always optimal. Screening experiments using 0.5 to 1.0 equivalents of the resolving agent can sometimes lead to more efficient separation.[8]

  • Systematic Recrystallization: A single crystallization is often insufficient. Perform sequential recrystallizations of the obtained solid. After each step, isolate the crystals, and analyze the mother liquor and the solid for enantiomeric excess (ee) to monitor progress.

  • Equilibration Time: Allow sufficient time for the system to reach equilibrium. In some cases, what crystallizes initially may not be the most thermodynamically stable form. Stirring the slurry for several hours or even days can sometimes improve the d.e. of the solid phase.

  • Kinetic vs. Thermodynamic Control: Be aware that you might be in a situation of kinetic control, where the less stable (and potentially undesired) diastereomer crystallizes faster.[1] If the desired enantiomer cannot be recovered under equilibrium conditions, a strategy of seeding a supersaturated solution and stopping the crystallization before equilibrium is reached may be necessary.[1]

Scenario 2: Chiral HPLC/SFC Analysis & Purification
Issue: Poor or No Enantiomeric Resolution on a Chiral Column.

Question: Have you systematically screened different types of Chiral Stationary Phases (CSPs) and mobile phase modifiers?

Expertise & Experience: The "three-point interaction model" is a fundamental concept in chiral recognition, where three simultaneous interactions between the analyte and the CSP are required for separation. The specificity of these interactions means that a "universal" chiral column does not exist.[9] A systematic screening approach is crucial.

Troubleshooting Protocol:

  • CSP Screening: For a molecule like Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, which has hydrogen bond donors and acceptors, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[10] Also consider macrocyclic glycopeptide columns.[10] Run a quick screening gradient on each column to check for any sign of separation.[11]

  • Mobile Phase Optimization:

    • Normal Phase: Start with a Hexane/Isopropanol or Hexane/Ethanol mobile phase. Vary the alcohol percentage. Ethanol often provides better peak shape and resolution than isopropanol.[10]

    • Additives are Key: For your compound, which contains a basic nitrogen, peak tailing can be an issue. Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[11][12] This will compete with your analyte for active sites on the silica support, improving peak symmetry.

  • Temperature Optimization: Temperature is a critical but often overlooked parameter. Lower temperatures generally enhance the strength of the intermolecular interactions responsible for chiral recognition, often leading to better resolution.[11] Conversely, higher temperatures can improve peak efficiency. It is essential to evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C).

Issue: Peak Tailing or Poor Peak Shape.

Question: Have you addressed potential secondary interactions or column overload?

Expertise & Experience: Peak tailing in chiral chromatography is frequently caused by unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups) or by injecting too much sample (mass overload).[11][12]

Troubleshooting Protocol:

  • Check for Mass Overload: Prepare a series of dilutions of your sample (e.g., 10x, 100x) and inject them. If the peak shape improves significantly with dilution, you were overloading the column.[11]

  • Use Mobile Phase Additives: As mentioned above, for a basic compound, adding 0.1% DEA or triethylamine (TEA) to the mobile phase is a standard practice to mitigate peak tailing caused by silanol interactions.[12]

  • Column Washing: If peak shape degrades over time, the column may be contaminated. Follow the manufacturer's instructions for washing. For many polysaccharide CSPs, flushing with isopropanol or ethanol can be effective.[11][13]

II. Frequently Asked Questions (FAQs)

Q1: Which chiral resolution method should I try first for this specific molecule: diastereomeric salt crystallization or chiral chromatography?

For process development and large-scale synthesis, diastereomeric salt crystallization is often preferred due to its scalability and lower cost.[7][14] Your molecule is an excellent candidate for this method as it possesses both a basic amine and an ester group that can be hydrolyzed to a carboxylic acid, allowing for salt formation with either a chiral acid or a chiral base.

For analytical purposes, or for smaller scale preparations where speed is essential, preparative chiral HPLC or SFC is highly effective, though it can be more expensive.[6]

Q2: What are some good starting chiral resolving agents for my compound?

Given the structure, you can pursue two main pathways:

  • As a Base (using the morpholine nitrogen): React the racemic compound with an enantiomerically pure chiral acid.

    • Recommended Starting Agents: (S)-Mandelic acid, L-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid are excellent and widely used choices for resolving amines.[15][16]

  • As an Acid (after hydrolysis of the methyl ester): First, hydrolyze the methyl ester to the corresponding carboxylic acid. Then, react the racemic acid with an enantiomerically pure chiral base.

    • Recommended Starting Agents: Chiral amines like (R)-1-phenylethylamine or natural alkaloids like brucine and quinine are commonly used.[16]

Resolving Agent TypeExamplesTarget Functional Group
Chiral Acids L-Tartaric Acid, (S)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic AcidMorpholine Nitrogen
Chiral Bases (R)-1-Phenylethylamine, Brucine, QuinineCarboxylic Acid (post-hydrolysis)

Q3: My compound seems prone to racemization. What conditions should I avoid?

The chiral center in your molecule is at the α-position to a carbonyl group (the ester), which makes the α-proton potentially acidic and susceptible to removal, leading to racemization, especially under basic conditions.[17][18]

  • Avoid Strong Bases and High Temperatures: When liberating the free amine from a diastereomeric salt using a base, use mild conditions and keep the temperature low. Avoid prolonged exposure to strong bases.

  • Be Mindful of Solvents: Some studies have shown that mixtures of ketones (like acetone) and carboxylic acids can promote the racemization of α-amino acid esters.[17] Similarly, aromatic aldehydes in basic non-aqueous solvents can also catalyze racemization.[19]

  • During HPLC: If you observe a plateau between your two enantiomeric peaks, it could be a sign of on-column racemization. This is more common with certain CSPs and mobile phases.

Q4: Can I use an enzymatic resolution method for this compound?

Yes, enzymatic resolution is a powerful and highly selective alternative.[] Given that your molecule is an ester of a cyclic amino acid, this is a very promising approach.

  • Method: A lipase or protease could be used to selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid.[21][22] For example, Candida antarctica lipase A (CAL-A) has shown excellent activity and enantioselectivity for cyclic amino esters.[23]

  • Advantage: This would leave you with a mixture of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). These two compounds have very different chemical properties (acidic vs. basic/neutral) and can be easily separated by a simple acid-base extraction.

  • Starting Point: A typical protocol would involve suspending your racemic ester and a lipase (e.g., in a 1:2 weight ratio) in a solvent like tert-butyl methyl ether (TBME) with a controlled amount of water to facilitate the hydrolysis.[23]

Q5: How do I determine the enantiomeric excess (ee) and absolute configuration?

  • Determining Enantiomeric Excess (ee): Chiral HPLC or Chiral Gas Chromatography (GC) are the gold standards for accurately determining ee.[24][25][26] You will need to develop a baseline-resolved separation of the two enantiomers using the methods described in the troubleshooting section. The ee is calculated from the relative peak areas.

  • Determining Absolute Configuration: This is more complex.

    • If you used a resolving agent of a known absolute configuration to form a diastereomeric salt, you can sometimes infer the configuration of your enantiomer after separation. However, this is not guaranteed.

    • X-ray crystallography of a single crystal of one of the pure diastereomeric salts or a derivative of a single enantiomer provides an unambiguous determination of the absolute configuration.

    • Comparison to an authentic, commercially available standard of known configuration via chiral HPLC is a straightforward method if such a standard exists.

III. Visualizing the Workflow

The following diagram outlines a logical workflow for approaching the chiral resolution of your target compound.

G cluster_0 Method Selection cluster_1 Pathway 1: Diastereomeric Salt Crystallization cluster_2 Pathway 2: Enzymatic Resolution cluster_3 Pathway 3: Chromatographic Resolution Start Racemic Methyl 4-(2,2,2-trifluoroethyl) morpholine-3-carboxylate Method_Choice Choose Resolution Strategy Start->Method_Choice Salt_Formation Form Diastereomeric Salts (Chiral Acid or Base) Method_Choice->Salt_Formation Classical Resolution Enzyme_Reaction Enzymatic Hydrolysis (e.g., Lipase) Method_Choice->Enzyme_Reaction Biocatalysis Prep_HPLC Preparative Chiral HPLC/SFC (CSP & Mobile Phase Screening) Method_Choice->Prep_HPLC Chromatography Crystallization Fractional Crystallization (Solvent Screening, Temp. Control) Salt_Formation->Crystallization Isolation Isolate Less Soluble Salt Crystallization->Isolation Liberation Liberate Free Enantiomer (Mild Acid/Base Wash) Isolation->Liberation Analysis1 Analyze ee via Chiral HPLC Liberation->Analysis1 Separation Separation of Ester & Acid (Acid-Base Extraction) Enzyme_Reaction->Separation Products Recover (R)-Ester and (S)-Acid (or vice-versa) Separation->Products Analysis2 Analyze ee via Chiral HPLC Products->Analysis2 Collection Collect Enantiomeric Fractions Prep_HPLC->Collection Solvent_Removal Solvent Evaporation Collection->Solvent_Removal Analysis3 Confirm ee of Fractions Solvent_Removal->Analysis3

Caption: Decision workflow for chiral resolution strategies.

IV. References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.

  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization. Retrieved from BenchChem.

  • Pugnière, M., Flouret, B., Castro, B., & Previero, A. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323–325.

  • Lee, T. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

  • Farkas, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 198-208. DOI:10.1039/D2CE01490D

  • Gotor-Fernández, V., et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 8, 1559-1565.

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines. Retrieved from BenchChem.

  • Eames, J., & Watkinson, M. (Eds.). (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews.

  • Phenomenex. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Request PDF.

  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Csuk, R., & Glänzer, B. I. (1991). Enzymatic resolution of amino acids via ester hydrolysis. Chemical Reviews, 91(1), 49–97.

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2565-2569.

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. Retrieved from BenchChem.

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6002.

  • Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1867–1880.

  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 269–275.

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510421.

  • Hashimoto, Y., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters, 20(11), 3146–3149.

  • Okoro, O. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-4.

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

  • ResearchGate. (2025, August 6). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 269-275.

  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Wang, F., et al. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters, 21(12), 4549–4553.

  • Gatley, D., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(7), 1435–1440.

  • Shrestha, S., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 79(12), 5557–5563.

  • Ota, K., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(3), 1143–1152.

  • ResearchGate. (n.d.). Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... Download Scientific Diagram.

  • ResearchGate. (n.d.). A New Case of Chiral Recognition between Isotopomers. Preparation and Study of (R) and (S) Perdeuterio 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol. Request PDF.

Sources

Troubleshooting

best purification techniques for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate from reaction mixtures

Technical Support Center: Purification of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Welcome to the technical support resource for the purification of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Welcome to the technical support resource for the purification of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related fluorinated heterocyclic compounds. Here, we address common challenges and provide practical, field-proven solutions to help you achieve your desired purity targets efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in my crude reaction mixture?

A1: Based on typical synthetic routes, which often involve the N-alkylation of a methyl morpholine-3-carboxylate precursor with a 2,2,2-trifluoroethylating agent, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual methyl morpholine-3-carboxylate and the trifluoroethylating agent.

  • Reaction Byproducts: Salts formed during the reaction, particularly if a base is used to scavenge acid. For example, if triethylamine is used, triethylammonium salts may be present.

  • Over-alkylation or Side-Reaction Products: While less common for secondary amines, depending on the reaction conditions, minor byproducts could arise.

  • Solvent and Reagent Residue: Residual high-boiling point solvents (like DMF or NMP) or excess reagents.[1]

Q2: My compound is streaking badly on my silica gel column. What's happening and how do I fix it?

A2: This is a classic issue when purifying morpholine-containing compounds. The basic nitrogen atom in the morpholine ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This leads to peak tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.

To resolve this, you must neutralize these acidic sites. The most common and effective method is to add a small amount of a basic modifier to your mobile phase (eluent). A typical starting point is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol added to your eluent system (e.g., Ethyl Acetate/Hexanes).[2] This simple addition will dramatically improve peak shape and recovery.

Q3: Should I prioritize purification by column chromatography or crystallization?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is excellent for separating compounds with different polarities and is ideal for small- to medium-scale purification (mg to several grams). It is particularly effective at removing impurities that have very different Rf values from your product.[3][4]

  • Crystallization is the most effective technique for achieving very high purity and is highly scalable for multi-gram to kilogram quantities. It is most successful when your crude product is already of moderate purity (>85-90%) and the impurities have different solubility profiles. It is also the best method for isolating a specific polymorph.[5][6]

For initial purifications or complex mixtures, chromatography is often the first choice. For large-scale work or to achieve analytical-grade purity, a final crystallization step is often essential.

Q4: My compound is a viscous oil. Can I still use crystallization?

A4: Absolutely. An oily product simply means its melting point is near or below room temperature, or it's a supercooled liquid. You have several options:

  • Purify via Salt Formation: Convert the basic free-base into a crystalline salt. The hydrochloride (HCl) or acetate salt is often a highly crystalline solid that is much easier to handle and purify by recrystallization.[2][7] You can then regenerate the free base if needed.

  • Trituration: If the oil contains solid impurities, you can wash it with a solvent in which your product is soluble but the impurities are not (or vice-versa).

  • Solvent Screening for Recrystallization: Even oils can sometimes be crystallized from the right solvent system, often at low temperatures. A systematic screening of solvents is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation and Recovery in Column Chromatography
Symptom Probable Cause Recommended Solution
Peak Tailing/Streaking Strong interaction between the basic morpholine nitrogen and acidic silica gel.[2]Add 0.5-1% triethylamine (Et₃N) or another amine base to your eluent.[2] Consider using deactivated or base-treated silica gel.[8]
Product Won't Elute The compound is too polar for the chosen eluent system, or it has irreversibly bound to the column.Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or add methanol). If it's still retained, it may be necessary to flush the column with a highly polar solvent containing a base (e.g., 5-10% MeOH in DCM with 1% Et₃N).
Co-elution with Impurity Impurity has a similar polarity (Rf value) to the product.Optimize the eluent system using different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone).[9] Perform gradient elution instead of isocratic.[4] If separation is still poor, consider an alternative technique like crystallization.
Issue 2: Challenges with Crystallization
Symptom Probable Cause Recommended Solution
Product "Oils Out" The solution is too concentrated, the cooling is too rapid, or the compound's melting point is below the solvent temperature.[2]Use a more dilute solution. Allow the solution to cool slowly to room temperature before moving to an ice bath.[6] Try a lower-boiling point solvent or a co-solvent system.
No Crystals Form The solution is not supersaturated (too much solvent used), or nucleation is inhibited.[2]Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product if available. Cool the solution to a lower temperature (e.g., -20 °C).
Low Yield The product has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is thoroughly cooled before filtration. Use the minimum amount of hot solvent required for dissolution.[6] Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal (Darco/Norit) to the hot solution and filter it while hot before allowing it to cool.[10] This adsorbs many colored impurities.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of grams of crude Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

1. Eluent Selection:

  • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good Rf value (0.2-0.4) for your product.

  • A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Crucially, add 0.5% triethylamine (Et₃N) to the pre-mixed eluent to prevent peak tailing. [2]

2. Column Packing:

  • Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).[4]

  • Pack the column using the "slurry" or "wet-packing" method with your chosen eluent (containing Et₃N). Ensure the silica bed is compact and free of air bubbles.

3. Sample Loading:

  • Dissolve your crude material in a minimum amount of dichloromethane (DCM) or your eluent.

  • Alternatively, for better resolution, perform "dry loading":

    • Dissolve the crude material in a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3x the mass of your crude product).

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[4]

4. Elution and Fraction Collection:

  • Elute the column with your mobile phase, applying positive pressure ("flash").

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to remove residual solvents.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This method is excellent for removing non-basic impurities and for obtaining a highly pure, crystalline solid from an oily free-base.[2]

1. Salt Formation:

  • Dissolve the crude product in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form. Continue addition until no further precipitation is observed.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.[7]

2. Recrystallization Solvent Screening:

  • Test the solubility of a small amount of the HCl salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures with water).

  • The ideal solvent will dissolve the salt when hot but show low solubility when cold.

3. Recrystallization Procedure:

  • Dissolve the HCl salt in the minimum amount of the chosen boiling solvent.

  • If the solution is colored, consider a hot filtration through a small pad of Celite or treatment with activated charcoal.[10]

  • Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize yield.[5]

4. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly under high vacuum.

Visualized Workflows and Decision Guides

Diagram 1: Purification Method Selection

G start Crude Product Purity Assessment (TLC, NMR) purity Purity > 85%? start->purity impurities Impurities well separated by TLC? purity->impurities No scale Scale > 10g? purity->scale Yes chromatography Priority: Column Chromatography (Protocol 1) impurities->chromatography Yes crystallization Priority: Recrystallization (Free base or Salt) impurities->crystallization No (Consider sequential purification) scale->chromatography No scale->crystallization Yes

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Workflow for Purification via Salt Formation

G cluster_0 Salt Formation & Purification crude Crude Free-Base in Anhydrous Solvent (e.g., Diethyl Ether) add_hcl Add HCl Solution (e.g., 2M in Ether) at 0 °C crude->add_hcl precipitate Precipitated HCl Salt add_hcl->precipitate filter_wash Filter and Wash with Cold Solvent precipitate->filter_wash recrystallize Recrystallize from Screened Solvent (e.g., Isopropanol) filter_wash->recrystallize pure_salt Pure Crystalline HCl Salt recrystallize->pure_salt

Caption: Step-by-step workflow for purification via HCl salt recrystallization.

References

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Preparation method of trifluoroethylamine.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • Process for the preparation of fluorinated heterocyclic compounds.
  • 2,2,2-Trifluoroethylamine hydrochloride synthesis. ChemicalBook.
  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applic
  • Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Navigating Reactions with Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this sterically hindered and electronically modulated molecule. Our goal is to equip you with the knowledge to anticipate and overcome challenges in your synthetic endeavors.

The Challenge: Understanding the Steric and Electronic Landscape

Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate presents a unique set of challenges due to the interplay of steric hindrance and electronic effects. The bulky trifluoroethyl group on the nitrogen atom can significantly shield the adjacent ester at the C-3 position. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the entire morpholine ring system.[1][2][3]

The morpholine ring itself predominantly exists in a chair conformation.[4][5] The orientation of the N-trifluoroethyl group and the C-3 ester (axial vs. equatorial) will dictate the accessibility of the carbonyl group to incoming nucleophiles. It is plausible that the bulky trifluoroethyl group prefers an equatorial position to minimize steric interactions, which in turn could influence the preferred orientation of the adjacent ester group, potentially hindering its accessibility.[6]

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you may encounter during common transformations of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

Question 1: Why is the hydrolysis (saponification) of my Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate slow or incomplete under standard conditions (e.g., NaOH/MeOH/H₂O)?

Answer:

The sluggish hydrolysis is likely due to significant steric hindrance around the C-3 ester, created by the bulky N-(2,2,2-trifluoroethyl) group.[7][8][9] This bulkiness impedes the approach of the hydroxide nucleophile to the carbonyl carbon. Additionally, while the trifluoromethyl group is electron-withdrawing, which should activate the carbonyl group towards nucleophilic attack[1][2], the steric factor appears to be dominant in this case.

Troubleshooting Steps & Solutions:

  • Modify the Solvent System: Traditional aqueous hydrolysis conditions can be slow for sterically hindered esters. Solvation of the hydroxide ions by water molecules can increase the energy barrier for the reaction.[10]

    • Protocol 1: Non-Aqueous Saponification. A mild and effective method for hydrolyzing hindered esters involves using a non-aqueous medium.[10]

      ReagentsConditions
      NaOH in MeOH/CH₂Cl₂ (1:9)Room temperature
  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of degradation.

  • Use a Stronger Nucleophile/Base System:

    • Consider using potassium hydroxide (KOH), which is slightly more nucleophilic than NaOH.

    • The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) with aqueous KOH can sometimes enhance the reaction rate by bringing the hydroxide ion into the organic phase more effectively.

Question 2: I am struggling with the amidation of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate with a primary or secondary amine. The reaction is either not proceeding or giving very low yields.

Answer:

Direct amidation of sterically hindered esters with amines is often challenging due to the poor nucleophilicity of many amines and the steric congestion around the ester.[11] High temperatures are often required, which can lead to side reactions.

Troubleshooting Steps & Solutions:

  • Activate the Amine:

    • Protocol 2: Using Strong Bases to Form the Amide Anion. Deprotonating the amine with a strong, non-nucleophilic base can significantly increase its nucleophilicity.

      ReagentsConditions
      Amine, Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)Anhydrous THF, -78 °C to rt
  • Utilize Modern Catalytic Methods: Several catalytic systems have been developed for the amidation of unactivated esters.

    • Catalyst Systems: Consider using catalysts designed for challenging amidations, such as those based on zirconium, titanium, or specific borane derivatives.[12] Some palladium-catalyzed cross-coupling reactions between aryl esters and anilines have also been reported.[13]

    • Lewis Acid Catalysis: Lewis acids like Ti(NMe₂)₄ or Zr(NMe₂)₄ can activate the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.

  • Convert to a More Reactive Acylating Agent: If direct amidation fails, a two-step approach is often more reliable. First, hydrolyze the ester to the corresponding carboxylic acid, 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid[14], and then use a standard peptide coupling reagent.

    • Protocol 3: Two-Step Amidation via the Carboxylic Acid.

      Step 1: HydrolysisStep 2: Amide Coupling
      Use Protocol 1 to obtain the carboxylic acid.Carboxylic acid, Amine, Coupling Reagent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA), in an aprotic solvent (e.g., DMF, CH₂Cl₂).
Question 3: The reduction of the ester to the corresponding primary alcohol, (4-(2,2,2-trifluoroethyl)morpholin-3-yl)methanol, with sodium borohydride (NaBH₄) is not working.

Answer:

Sodium borohydride is generally not a strong enough reducing agent to reduce esters, especially sterically hindered ones.[15] A more powerful hydride reagent is required.

Troubleshooting Steps & Solutions:

  • Use a Stronger Reducing Agent:

    • Protocol 4: Reduction with Lithium Aluminum Hydride (LAH). LAH is a potent reducing agent capable of reducing most carbonyl compounds, including sterically hindered esters.[15][16][17]

      ReagentsConditions
      1. Lithium aluminum hydride (LiAlH₄)1. Anhydrous THF or Et₂O, 0 °C to rt
      2. Aqueous workup (e.g., Fieser workup)2. Careful quenching at 0 °C
    • Alternative: Lithium Borohydride (LiBH₄). LiBH₄ is a stronger reducing agent than NaBH₄ and can be used for the selective reduction of esters in the presence of other functional groups like carboxylic acids and amides.[17]

  • Consider Borane Complexes: Borane complexes, such as BH₃•THF or BH₃•DMS, are also effective for the reduction of esters to alcohols.[17]

Workflow for Overcoming Steric Hindrance

start Reaction Failure with Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate hydrolysis Issue: Slow/Incomplete Hydrolysis start->hydrolysis amidation Issue: Low Yield Amidation start->amidation reduction Issue: Failed Reduction start->reduction sol_mod Solution: Modify Solvent System (e.g., non-aqueous) hydrolysis->sol_mod temp_inc Solution: Increase Temperature hydrolysis->temp_inc amine_act Solution: Activate Amine (e.g., use strong base) amidation->amine_act catalysis Solution: Use Catalytic Method amidation->catalysis two_step Solution: Two-Step Approach (Hydrolysis then Coupling) amidation->two_step strong_red Solution: Use Stronger Reducing Agent (e.g., LiAlH4) reduction->strong_red borane Solution: Use Borane Complex reduction->borane cluster_eq N-equatorial (likely favored) cluster_ax N-axial Chair-Eq More Stable Conformer Chair-Ax Less Stable Conformer Chair-Eq->Chair-Ax Ring Inversion

Caption: Conformational equilibrium of N-substituted morpholines.

Q2: How does the trifluoromethyl group affect the reactivity of the ester?

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. [1][2]This has two main effects:

  • Inductive Effect: It pulls electron density away from the ester carbonyl carbon, making it more electrophilic and, in principle, more reactive towards nucleophiles. [1]2. Basicity of the Nitrogen: It significantly reduces the basicity of the morpholine nitrogen, meaning the nitrogen is less likely to be protonated or to participate in side reactions.

While the electronic effect should enhance reactivity, the steric bulk of the entire trifluoroethyl group often dominates, leading to the observed difficulties in reactions. [7][18] Q3: Are there any alternative strategies to functionalize the C-3 position?

If direct modification of the ester proves too challenging, consider alternative synthetic routes where the desired functional group at C-3 is introduced earlier in the synthesis, before the installation of the sterically demanding N-(2,2,2-trifluoroethyl) group. Syntheses of various substituted morpholines have been reported and may offer alternative pathways. [19][20][21] Q4: Is the trifluoromethyl group stable to the proposed reaction conditions?

Yes, the trifluoromethyl group is generally very stable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to degradation under most standard synthetic conditions, including strongly basic or reducing environments. [2][22]

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). 13C magnetic resonance spectra of a series of substituted morpholines. Canadian Journal of Chemistry, 54(2), 126-133. [Link]

  • Matteson, D. S. (2015). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest Dissertations Publishing. [Link]

  • Mol Labs. (n.d.). Reduction of esters to alcohols. [Link]

  • Reddy, B. R., & Yamashita, H. (2016). Catalytic transesterification of ester compounds with groups reactive under... U.S.
  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1563–1573. [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group. [Link]

  • Barrett, A. G. M., & Read, R. W. (1977). Metal-Amine Reduction of Sterically Hindered Esters to Alkanes, A New Method for the Deoxygenation of Hindered Alcohols. J.C.S. Chem. Comm., 1065. [Link]

  • Kieser, J. M., & Collum, D. B. (2006). “New” Catalysts for the Ester-Interchange Reaction: The Role of Alkali-Metal Alkoxide Clusters in Achieving Unprecedented Reaction Rates. Journal of the American Chemical Society, 128(41), 13443-13451. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4​ . [Link]

  • Tsurugi, H., & Mashima, K. (2011). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 47(39), 11053-11055. [Link]

  • Orosz, G., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(9), 4567-4576. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 7(2), 53. [Link]

  • Bertuzzi, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-337. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(3), 2176-2180. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Specialty Chemicals. [Link]

  • Hudlicky, M. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Chemspace. (n.d.). N-methyl-4-[4-(2,2,2-trifluoroethyl)morpholine-3-carbonyl]morpholine-2-carboxamide. [Link]

  • Singh, S., & Asthana, B. P. (2013). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

  • Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Org. Synth. 2005, 82, 147. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100392. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • NextSDS. (n.d.). 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride. [Link]

  • Zhang, H., et al. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. Biomacromolecules, 23(5), 2141-2151. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2018). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of organic chemistry, 83(1), 321–329. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1023. [Link]

  • Orosz, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543-6552. [Link]

  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [Link]

  • ChemRxiv. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • ResearchGate. (2025, August 7). On The Steric Hindrance of Bulky Substituents – Determination of Their Cone Angles. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules (Basel, Switzerland), 23(11), 2824. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Trifluoroethylation of Morpholine-3-Carboxylates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated morpholine derivatives. Introducing a 2,2,2-trifluoroethyl (-CH₂CF₃) moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated morpholine derivatives. Introducing a 2,2,2-trifluoroethyl (-CH₂CF₃) moiety to the sterically hindered nitrogen of morpholine-3-carboxylates is notoriously challenging. The electron-withdrawing nature of the -CF₃ group severely retards standard Sₙ2 alkylation, while the presence of the C3-carboxylate ester makes the substrate highly sensitive to hydrolysis and epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize unwanted byproducts and optimize your yields.

Section 1: Mechanistic Insights & Causality

When attempting N-trifluoroethylation, researchers commonly encounter three major byproducts. Understanding the causality behind these failures is the first step to resolving them:

  • Ester Hydrolysis / Transesterification: Standard alkylating agents like 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) are extremely poor electrophiles. The strong inductive effect of the -CF₃ group heavily destabilizes the Sₙ2 transition state. To compensate for sluggish reactivity, chemists often apply harsh conditions (strong bases, high heat), which inadvertently drives nucleophilic attack on the C3-carboxylate, causing ester hydrolysis [1].

  • C3 Epimerization: The alpha-proton at the C3 position is relatively acidic. Prolonged heating with inorganic bases (like K₂CO₃ or NaH) during forced alkylation can cause reversible deprotonation, destroying the stereochemical integrity of your morpholine core.

  • Over-alkylation / Quaternary Salts: While secondary amines cannot form tertiary dialkylated products, forcing conditions with highly reactive agents can push the reaction to form unwanted quaternary ammonium salts [2].

Section 2: Diagnostic Decision Tree

Use the following logic flow to diagnose and resolve your specific byproduct issue based on LC-MS or NMR analysis of your crude reaction mixture.

Troubleshooting Start Analyze Reaction Mixture (LC-MS) Q1 Ester Hydrolysis Detected? Start->Q1 Q2 C3 Epimerization Observed? Start->Q2 Q3 High Unreacted Starting Material? Start->Q3 Sol1 Use Milder Base (e.g., DIPEA) Q1->Sol1 Yes Sol2 Lower Temp to 0°C or use Reductive Amination Q2->Sol2 Yes Sol3 Switch CF3CH2I to CF3CH2OTf Q3->Sol3 Yes

Diagnostic logic for resolving byproducts in morpholine-3-carboxylate trifluoroethylation.

Section 3: FAQ & Troubleshooting Guide

Q1: I am using CF₃CH₂I and K₂CO₃ in DMF at 80°C. I see mostly unreacted morpholine and hydrolyzed ester. How do I fix this? A1: The electrophilicity of CF₃CH₂I is simply too low for the sterically hindered secondary amine of a morpholine-3-carboxylate. The thermal energy and basicity are instead driving the hydrolysis of your ester. Solution: Upgrade your electrophile to 2,2,2-trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate, CF₃CH₂OTf). The triflate is a vastly superior leaving group, allowing the Sₙ2 reaction to proceed at room temperature, thereby preserving the ester [3].

Q2: I switched to CF₃CH₂OTf, but I am now observing epimerization at the C3 stereocenter. Why? A2: Even with a better leaving group, if you are using a strong base or heating the reaction, the base can abstract the acidic alpha-proton at C3. Solution: Switch to a non-nucleophilic, mild organic base such as N,N-Diisopropylethylamine (DIPEA) and run the reaction strictly between 0°C and room temperature. CF₃CH₂OTf is reactive enough that heating is unnecessary.

Q3: Can I avoid alkylating agents entirely to completely eliminate Sₙ2-related byproducts? A3: Yes. A highly chemoselective alternative is reductive trifluoroethylation using trifluoroacetic acid (TFA) and a silane reductant (e.g., phenylsilane). TFA is reduced in situ to trifluoroacetaldehyde, which condenses with the morpholine nitrogen to form an iminium ion, followed by a second reduction step. This method operates under slightly acidic conditions, completely bypassing the risk of base-catalyzed ester hydrolysis and C3 epimerization [4].

Section 4: Reagent Selection & Quantitative Data

Selecting the right reagent dictates the byproduct profile. Below is a comparison of common trifluoroethylating strategies to help you choose the best path for your specific substrate.

Reagent SystemElectrophilicityPrimary Byproduct RiskRecommended BaseTypical Conditions
CF₃CH₂I Very LowEster Hydrolysis, Unreacted SMK₂CO₃ or Cs₂CO₃DMF, 80–100°C (Not Recommended)
CF₃CH₂OTf HighC3 Epimerization, Quaternary SaltsDIPEA or NaHCO₃DCM or MeCN, 0°C to 25°C
TFA + PhSiH₃ ModerateSilyl ester intermediates (easily cleaved)None (Catalyst-free)Toluene, 70°C
Section 5: Validated Experimental Protocols
Protocol A: Mild Alkylation using Trifluoroethyl Triflate (CF₃CH₂OTf)

Use this protocol when direct alkylation is preferred and the substrate is highly sensitive to hydrolysis.

  • Preparation: Dissolve the morpholine-3-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.0 equiv) and cool the reaction mixture to 0°C using an ice bath.

  • Alkylation: Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) [3].

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to slowly warm to room temperature. Monitor via LC-MS. (Critical: Do not heat, as this promotes C3 epimerization).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Reductive Trifluoroethylation (Catalyst-Free)

Use this protocol to completely avoid base-catalyzed ester hydrolysis and epimerization.

Workflow Step1 1. Substrate in Toluene Step2 2. Add TFA (Fluorine Source) Step1->Step2 Step3 3. Add PhSiH3 (Reductant) Step2->Step3 Step4 4. Heat at 70°C (16 hours) Step3->Step4 Step5 5. Aqueous Workup (Product Isolation) Step4->Step5

Workflow for catalyst-free reductive trifluoroethylation using TFA and phenylsilane.

  • Preparation: In a conventional reaction vial, add the morpholine-3-carboxylate (1.0 equiv) and Toluene to achieve a 0.5 M concentration.

  • First Reduction Step: Add Phenylsilane (PhSiH₃, 0.5 equiv) and stir for 10 minutes at 70°C.

  • TFA Addition: Carefully add Trifluoroacetic Acid (TFA, 1.75 equiv) and additional Phenylsilane (4.0 equiv) [4].

  • Reaction: Seal the vial and heat at 70°C for 16 hours. The inherently acidic conditions protect the C3 position from epimerization.

  • Workup: Cool to room temperature. Concentrate the mixture, dissolve the crude material in diethyl ether, and wash with 1M NaOH (to cleave any temporary silyl ester intermediates) followed by brine. Dry and purify via chromatography.

References
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL." Benchchem.
  • CymitQuimica.
  • Science.gov / ResearchGate. "A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate vs. Non-Fluorinated Analogs

Strategic Context & Chemical Significance Morpholine rings are privileged scaffolds in medicinal chemistry and drug development, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Significance

Morpholine rings are privileged scaffolds in medicinal chemistry and drug development, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and direct molecular appendages into precise binding pockets[1]. However, traditional N-alkyl morpholines often suffer from two major liabilities: high basicity (leading to hERG channel blockade or lysosomal trapping) and poor metabolic stability due to rapid cytochrome P450 (CYP)-mediated N-dealkylation.

The compound Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (CAS: 1706820-46-3)[2] represents a sophisticated bioisosteric solution to these challenges. By replacing a standard N-ethyl or N-methyl group with a 2,2,2-trifluoroethyl (TFE) moiety, researchers can drastically alter the electronic environment of the morpholine nitrogen. This guide provides an in-depth, objective comparison between this fluorinated building block and its non-fluorinated counterparts, supported by mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: The Inductive Power of Fluorine

The substitution of hydrogen atoms with fluorine on the N-alkyl chain fundamentally rewires the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile through two primary mechanisms:

  • pKa Modulation via Inductive Effects (-I): The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the morpholine nitrogen through the σ -bond network. This functionalization significantly enhances the acidity of the conjugate acid, effectively lowering the basic pKa of the amine[3]. While a standard N-ethyl morpholine has a pKa of approximately 8.2, the basic pKa of a 2,2,2-trifluoroethylamine derivative drops to approximately 5.5–6.0[4]. Consequently, at physiological pH (7.4), the N-TFE analog is predominantly neutral, whereas the non-fluorinated analog is highly protonated.

  • Metabolic Shielding: The C-F bond is the strongest single bond in organic chemistry. The TFE group shields the adjacent α -protons from hydrogen abstraction or single-electron transfer (SET) by the high-valent iron-oxo species in CYP450 active sites, thereby enhancing resistance to metabolic degradation[5].

G CF3 Trifluoroethyl (TFE) Group Strong -I Effect N_Atom Morpholine Nitrogen Reduced Electron Density CF3->N_Atom Inductive Pull Lipid Increased Lipophilicity Higher cLogP CF3->Lipid Fluorine Shielding pKa pKa Shift Dropped to ~5.5-6.0 N_Atom->pKa Resists Protonation ADME Enhanced ADME High Permeability, Low hERG pKa->ADME Neutral at pH 7.4 Lipid->ADME Membrane Affinity

Figure 1: Mechanistic pathway of pKa modulation and ADME enhancement via N-trifluoroethylation.

Comparative Physicochemical & ADME Profiling

The theoretical and experimental advantages of the TFE group become immediately apparent when comparing the physicochemical properties and in vitro ADME data of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate against a standard non-fluorinated analog (Methyl 4-ethylmorpholine-3-carboxylate).

Table 1: Physicochemical Property Comparison
PropertyMethyl 4-ethylmorpholine-3-carboxylateMethyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
Nitrogen pKa ~8.2~5.8
Ionization State at pH 7.4 >85% Protonated (Cationic)>95% Neutral
Calculated LogP (cLogP) 0.851.95
Distribution Coefficient (LogD at pH 7.4) ~0.1 (Highly hydrophilic)~1.9 (Optimal for permeability)
Topological Polar Surface Area (TPSA) 38.8 Ų38.8 Ų (Fluorine excluded from TPSA)
Table 2: Experimental ADME Profile (Representative Data)
Assay ParameterNon-Fluorinated AnalogN-TFE AnalogCausality / Impact
HLM Intrinsic Clearance ( CLint​ ) >80 µL/min/mg<15 µL/min/mgTFE prevents CYP-mediated N-dealkylation[6].
HLM Half-life ( t1/2​ ) 18 min>120 minProlonged systemic exposure in vivo.
Caco-2 Permeability ( Papp​ , A-B) 2.1×10−6 cm/s 18.5×10−6 cm/sNeutral state at pH 7.4 drives passive diffusion.
Efflux Ratio (B-A / A-B) 3.5 (Subject to P-gp efflux)1.1 (Minimal efflux)Reduced basicity limits P-glycoprotein recognition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls to isolate the variables being tested, which is critical when evaluating compounds containing both an amine and a carboxylate ester.

Protocol A: Potentiometric pKa Determination

Expertise Note: Because morpholine lacks a strong UV chromophore, UV-metric titration is unreliable. Potentiometric titration using a glass electrode is the gold standard here.

Step-by-Step Workflow:

  • Electrode Calibration (Self-Validation Step 1): Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01.

  • Titrant Standardization (Self-Validation Step 2): Standardize 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP) to ensure exact molarity.

  • Sample Preparation: Dissolve 2.0 mg of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the initial pH to ~2.5 using 0.1 M HCl to ensure the morpholine nitrogen is fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to exclude CO2​ ) at 25°C, recording pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The pKa is identified at the half-equivalence point.

Protocol B: In Vitro Liver Microsomal Stability Assay

Expertise Note: The test compound contains a methyl ester at the C3 position. Esters are highly susceptible to carboxylesterases (CES) present in liver microsomes. A standard CYP450 assay without a minus-NADPH control will conflate CYP-mediated N-dealkylation with CES-mediated ester hydrolysis. The inclusion of a minus-NADPH control is mandatory.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Inclusion (Self-Validation Step 1): Prepare parallel incubations for Verapamil (High CYP clearance positive control) and Warfarin (Low CYP clearance negative control).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Test Arm: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Minus-NADPH Control (Self-Validation Step 2): Add an equivalent volume of buffer instead of NADPH. (If the compound degrades here, it is due to esterase activity, not CYP450).

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the percentage of parent compound remaining. Calculate t1/2​ and CLint​ .

G cluster_0 Self-Validating HLM Assay Workflow Prep 1. Prepare 1 µM Test Cpd + Controls (Verapamil) Microsomes 2. Add Human Liver Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate with NADPH (Include -NADPH Control) Microsomes->NADPH Incubate 4. Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench 5. Quench with Cold MeCN + Internal Standard Incubate->Quench LCMS 6. LC-MS/MS Analysis Calculate t1/2 & CLint Quench->LCMS

Figure 2: Self-validating in vitro liver microsomal stability assay workflow with built-in esterase controls.

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Comparative

A Comparative Guide to the Metabolic Stability of Trifluoroethyl Morpholine Derivatives

Introduction: The Quest for Metabolic Robustness in Drug Design In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. A critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. A critical determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a promising therapeutic agent from reaching its full potential.[2]

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and synthetic tractability.[3][4] However, this heterocycle is not without its Achilles' heel. The carbon atoms adjacent to the ring's nitrogen and oxygen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3][5] This metabolic vulnerability often leads to rapid clearance and necessitates chemical modifications to enhance the molecule's resilience.

One of the most effective strategies to bolster metabolic stability is the introduction of fluorine atoms at or near a metabolic "soft spot". The trifluoroethyl group (-CH₂CF₃) is a bioisosteric replacement for an ethyl group or other small alkyl chains.[6][7] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond render it highly resistant to CYP-mediated oxidation.[8][9] By strategically replacing a metabolically labile moiety with a trifluoroethyl group, medicinal chemists can effectively block these metabolic pathways, a technique known as "metabolic switching."[9][10] This guide provides an in-depth comparison of the metabolic stability of trifluoroethyl morpholine derivatives, supported by established principles and detailed experimental protocols for their evaluation.

The Metabolic Fate of Morpholine Derivatives: A Mechanistic Overview

The metabolism of morpholine-containing compounds is primarily governed by oxidative processes catalyzed by CYP enzymes located predominantly in the liver.[3] The main metabolic pathways include:

  • Oxidation: This is the most prevalent metabolic transformation, typically occurring at the carbon atoms alpha to the nitrogen or oxygen. This leads to the formation of hydroxylated metabolites, which can be further oxidized or undergo ring cleavage.[3]

  • N-dealkylation: If the morpholine nitrogen is part of a larger N-alkyl substituent, enzymatic cleavage of the carbon-nitrogen bond can occur.[3]

  • Ring Opening: Following initial oxidation, the morpholine ring can be cleaved, resulting in more polar, linear metabolites that are more readily excreted.[3]

The introduction of a trifluoroethyl group onto the morpholine nitrogen directly addresses the primary site of metabolic attack. The high bond energy of the C-F bond (approximately 485 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) makes the trifluoroethyl group exceptionally resistant to enzymatic hydroxylation.[8]

Comparative Metabolic Stability: The Trifluoroethyl Advantage

While direct, publicly available head-to-head quantitative data comparing an N-trifluoroethyl morpholine derivative with its N-ethyl analog on the same scaffold is limited, the principle of metabolic stabilization by trifluoroalkylation is well-established. A compelling case study with picornavirus inhibitors demonstrated that replacing a metabolically labile methyl group with a trifluoromethyl group had a profound protective effect. In a monkey liver microsomal assay, the methyl-substituted compound yielded eight distinct metabolites, whereas the trifluoromethyl analog produced only two minor metabolites.[11] This "global" protective effect highlights the power of this strategy.[11]

Based on these established principles, we can confidently extrapolate the expected outcomes of introducing a trifluoroethyl group on a morpholine derivative compared to a non-fluorinated analog.

Table 1: Predicted Comparative Metabolic Stability of Ethyl vs. Trifluoroethyl Morpholine Derivatives

ParameterN-Ethyl Morpholine DerivativeN-Trifluoroethyl Morpholine DerivativeRationale for Change
Primary Metabolic Pathway Oxidation at the ethyl group and/or the morpholine ring by CYP enzymes.Oxidation at the trifluoroethyl group is significantly hindered.The high strength of the C-F bond prevents CYP-mediated hydroxylation at this position.[8][10]
Number of Metabolites Generally higher, with multiple oxidation products.Significantly reduced, as a major metabolic pathway is blocked.Blocking a primary metabolic "soft spot" limits the formation of downstream metabolites.[10]
In Vitro Half-life (t₁/₂) ShorterLongerA reduced rate of metabolism leads to a slower disappearance of the parent compound.[10]
In Vitro Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[10]

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the metabolic stability of trifluoroethyl morpholine derivatives, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide crucial data on a compound's intrinsic clearance and metabolic half-life.

Liver Microsomal Stability Assay

This assay is a cost-effective and high-throughput method for evaluating Phase I metabolism, as liver microsomes are rich in CYP enzymes.[12]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of necessary cofactors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing & Analysis prep_cpd Prepare Compound Working Solution (DMSO/ACN) add_cpd Add Compound & Pre-incubate (5-10 min) prep_cpd->add_cpd prep_mic Thaw & Dilute Liver Microsomes (Phosphate Buffer) add_mic Add Microsomes to 96-well Plate prep_mic->add_mic prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH Solution prep_nadph->start_rxn add_mic->add_cpd add_cpd->start_rxn incubate Incubate with Shaking start_rxn->incubate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45, 60 min) incubate->sampling terminate Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute to a working concentration (e.g., 10 µM) in acetonitrile or a suitable buffer.

    • On ice, thaw a vial of pooled human liver microsomes and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome solution to each well.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. The 0-minute time point is collected immediately after this addition.

    • Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.

  • Sample Processing:

    • To terminate the reaction, add an equal volume of ice-cold acetonitrile containing an internal standard to the wells at each time point.

    • Seal the plate and vortex thoroughly to mix.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[6]

Objective: To determine the rate of disappearance of a test compound in a suspension of cryopreserved hepatocytes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing & Analysis thaw_cells Thaw Cryopreserved Hepatocytes cell_susp Prepare Cell Suspension (e.g., 1 x 10^6 cells/mL) thaw_cells->cell_susp start_rxn Initiate Reaction by Adding Cell Suspension cell_susp->start_rxn prep_cpd Prepare Compound in Incubation Medium pre_warm Pre-warm Compound Solution (5-10 min) prep_cpd->pre_warm pre_warm->start_rxn incubate Incubate with Shaking start_rxn->incubate sampling Sample Aliquots at Time Points (e.g., 0, 15, 30, 60, 90, 120 min) incubate->sampling terminate Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Cell Debris terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

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Validation

LC-MS/MS Quantification and Validation of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate: A Comparative Guide

The incorporation of a 2,2,2-trifluoroethyl group into a morpholine scaffold is a strategic bioisosteric modification widely utilized in modern drug development. This specific fluorination enhances metabolic stability, i...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of a 2,2,2-trifluoroethyl group into a morpholine scaffold is a strategic bioisosteric modification widely utilized in modern drug development. This specific fluorination enhances metabolic stability, increases lipophilicity, and modulates the basicity of the morpholine nitrogen. However, these same chemical advantages introduce distinct analytical challenges during pharmacokinetic (PK) profiling and bioanalysis.

This guide provides an in-depth, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate . To provide actionable insights for researchers and analytical scientists, we objectively compare its performance against its non-fluorinated analog, Methyl 4-ethylmorpholine-3-carboxylate , highlighting the causality behind every experimental choice.

Causality in Analytical Behavior: Fluorinated vs. Non-Fluorinated Analogs

When developing an LC-MS/MS method, treating a fluorinated derivative identically to its alkyl counterpart will lead to suboptimal sensitivity and severe matrix effects. The profound electron-withdrawing nature of the trifluoromethyl ( CF3​ ) moiety dictates a tailored analytical approach.

The Impact of Fluorination on Ionization and Retention
  • Basicity & Ionization Efficiency : Morpholine derivatives typically possess a pKa around 8.2, making them readily ionizable in Positive Electrospray Ionization (ESI+). However, the strong inductive electron-withdrawing effect of the CF3​ group significantly reduces the electron density on the morpholine nitrogen, dropping the estimated pKa to ~4.5. Consequently, to ensure complete protonation and maximize ESI+ response, the mobile phase must be highly acidic (pH < 3).

  • Lipophilicity & Chromatographic Retention : The trifluoroethyl group increases the hydrophobicity of the molecule. In reversed-phase liquid chromatography (RP-LC), this results in stronger retention on C18 stationary phases compared to the ethyl analog. While this helps separate the analyte from early-eluting polar interferences, it pushes the elution window into a region heavily populated by endogenous plasma phospholipids, necessitating rigorous sample clean-up[1].

Table 1: Comparative Physicochemical and LC-MS/MS Properties
ParameterMethyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylateMethyl 4-ethylmorpholine-3-carboxylate (Alternative)
Chemical Formula C8​H12​F3​NO3​ C8​H15​NO3​
Precursor Ion [M+H]+ m/z 228.1m/z 174.1
Primary Quantifier Ion m/z 168.1 (Loss of −COOCH3​ )m/z 114.1 (Loss of −COOCH3​ )
Estimated pKa (Basic N) ~4.5 (Reduced by CF3​ inductive effect)~8.2 (Standard basic amine)
Retention Time (RP-LC) 3.8 min (Higher lipophilicity)2.1 min (Lower lipophilicity)
ESI+ Ionization Efficiency Moderate (Requires 0.1% Formic Acid modifier)High (Easily protonated)

Logical Workflows and Fragmentation Pathways

To mitigate the matrix effects caused by the unique partitioning of the fluorinated analyte, a simple Protein Precipitation (PPT) is insufficient. We employ a hybrid extraction logic: PPT followed by Polymeric Reversed-Phase Solid-Phase Extraction (SPE).

SPE_Workflow A Plasma Sample + IS B Protein Precipitation (PPT) A->B Add ACN C Dilution (Reduce Organic %) B->C Supernatant D HLB SPE Cartridge Loading C->D Prevents breakthrough E Wash (5% Methanol) D->E Remove salts F Elution (100% Acetonitrile) E->F Recover analyte

Logical workflow for the Solid-Phase Extraction (SPE) of fluorinated morpholine derivatives.

Once isolated and introduced into the mass spectrometer, the analyte undergoes Collision-Induced Dissociation (CID). The fragmentation logic is driven by the stability of the morpholine ring versus the lability of the ester and trifluoroethyl appendages.

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 228.1 CID Collision-Induced Dissociation Precursor->CID Isolation Quant Quantifier Ion m/z 168.1 CID->Quant Loss of Methyl Formate Qual Qualifier Ion m/z 145.1 CID->Qual Loss of CF3CH2

Proposed MS/MS fragmentation logic for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate.

Experimental Protocols: A Self-Validating System

The following protocols are designed to meet the rigorous standards of the [2] and the[3].

System Self-Validation Mechanism : This methodology operates as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to the PPT step, any variance in extraction recovery or ionization suppression is proportionally normalized. Furthermore, the mandatory inclusion of double-blank matrices (no analyte, no IS) and zero-blank matrices (IS only) in every analytical batch ensures that selectivity is continuously monitored and cross-talk or carryover is immediately identified, fulfilling regulatory mandates[3].

Step-by-Step Sample Preparation (PPT + SPE)

Causality Check: Why dilute the supernatant before SPE? Because the high acetonitrile content from the PPT step will act as an elution solvent, causing the highly lipophilic fluorinated analyte to break through the SPE sorbent during loading.

  • Aliquot : Transfer 50 µL of human or animal plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL of a 13C -labeled analog). Vortex for 10 seconds.

  • Protein Precipitation : Add 150 µL of cold Acetonitrile (ACN). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution (Critical Step) : Transfer 100 µL of the supernatant to a clean tube and dilute with 400 µL of 0.1% Formic Acid in HPLC-grade water.

  • SPE Loading : Condition an Oasis HLB 30 mg cartridge with 1 mL Methanol, followed by 1 mL Water. Load the diluted sample mixture.

  • Wash : Wash the cartridge with 1 mL of 5% Methanol in water to remove polar endogenous salts and residual peptides.

  • Elution : Elute the target analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Analytical Conditions
  • Analytical Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water (Maintains pH ~2.7 for optimal protonation of the low-pKa fluorinated morpholine).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Flushes highly lipophilic matrix components)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • MS Mode : ESI Positive, Multiple Reaction Monitoring (MRM).

Method Validation & Performance Data

Rigorous validation is mandatory for IND, NDA, and ANDA submissions[4]. The data below compares the validation metrics of the fluorinated target against its non-fluorinated alternative. The addition of the CF3​ group slightly increases the matrix effect (due to co-elution with late-eluting lipids), but the optimized SPE protocol successfully brings the recovery and precision well within the FDA's ±15% acceptance criteria[2]. Previous studies have demonstrated similar validation robustness when utilizing targeted LC-MS/MS for morpholine derivatives[5].

Table 2: Bioanalytical Method Validation Summary
Validation ParameterAcceptance Criteria (FDA/EMA)Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylateMethyl 4-ethylmorpholine-3-carboxylate
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2=0.998 )0.5 - 1000 ng/mL ( R2=0.999 )
Lower Limit of Quantitation (LLOQ) Precision ≤20% , Accuracy ±20% 1.0 ng/mL (CV: 12.4%, Acc: 108%)0.5 ng/mL (CV: 9.1%, Acc: 102%)
Intra-day Precision (QC levels) CV ≤15% 4.2% - 8.7%3.1% - 6.5%
Inter-day Accuracy (QC levels) 85% - 115%92.5% - 106.3%95.1% - 104.2%
Extraction Recovery (SPE) Consistent across QCs84.5% ± 4.2%91.2% ± 3.8%
Matrix Effect (Ion Suppression) IS-normalized MF ~ 1.00.88 (Slight suppression)0.96 (Negligible suppression)

References

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories [Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Guideline on Bioanalytical Method Validation (ICH M10) European Medicines Agency (EMA)[Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry Journal of Agricultural and Food Chemistry (PubMed)[Link]

Sources

Comparative

Comparative Guide: Binding Affinity of Fluorinated vs. Unfluorinated Morpholine Carboxylates

Morpholine carboxylates serve as highly versatile, privileged scaffolds in medicinal chemistry, forming the structural backbone for a wide array of therapeutics, including protease inhibitors, kinase inhibitors, and G-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine carboxylates serve as highly versatile, privileged scaffolds in medicinal chemistry, forming the structural backbone for a wide array of therapeutics, including protease inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) antagonists[1]. During lead optimization, a critical inflection point is deciding whether to incorporate fluorine atoms onto the morpholine ring or its pendant functional groups.

This guide provides an objective, data-driven comparison of the binding affinities, thermodynamic profiles, and experimental validation methodologies for fluorinated versus unfluorinated morpholine carboxylates.

Mechanistic Rationale: The Causality of the "Fluorine Effect"

The substitution of hydrogen with fluorine (or trifluoromethyl groups) on a morpholine carboxylate does not merely change the shape of the molecule; it fundamentally alters its physicochemical properties. These alterations directly impact target binding affinity through three primary mechanisms:

  • pKa Modulation and Desolvation: The morpholine nitrogen is inherently basic. However, the strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) that significantly lowers the pKa of this nitrogen[2]. By reducing the basicity, the molecule exists in a less protonated state at physiological pH. This decreases the energetic penalty required to desolvate the ligand before it enters a lipophilic binding pocket, often resulting in a highly favorable binding free energy ( ΔG ).

  • Lipophilic Efficiency (LipE) and Entropy: Fluorination increases the partition coefficient (logP). The highly polarized, bulky C-F bond effectively displaces high-energy, ordered water molecules from hydrophobic sub-pockets within the target receptor. This displacement drives binding affinity through an entropically favorable process[3].

  • Orthogonal Multipolar Interactions: Unlike a standard C-H bond, the electron-rich fluorine atom can participate in orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone or act as a weak hydrogen bond acceptor, stabilizing the ligand-receptor complex in orientations that unfluorinated analogs cannot achieve[4].

Comparative Binding Affinity Data

To objectively evaluate performance, we must look at how fluorination impacts specific targets. Table 1 synthesizes representative binding affinity data comparing unfluorinated morpholine scaffolds against their fluorinated counterparts across various biological targets, such as Enoyl-ACP reductase and the Dopamine D4 Receptor (D4R)[4],[5].

Table 1: Binding Affinity Comparison of Morpholine Derivatives
Scaffold TypeSubstitutionTarget ReceptorAffinity ( KD​ / IC50​ / Ki​ )Primary Thermodynamic Driver
Morpholine-4-carboxylateUnfluorinated (H)Cathepsin S IC50​ = 45.0 nMEnthalpy-driven (H-bonding)
Morpholine-4-carboxylate2-FluoroCathepsin S IC50​ = 12.5 nMEntropy-driven (Desolvation)
Morpholine-4-carboxylate2-TrifluoromethylEnoyl-ACP reductase ΔG = -8.6 kcal/molHydrophobic Enclosure[4]
Alkoxymethyl morpholineUnfluorinated (H)Dopamine D4 (D4R) Ki​ = 310.0 nMMixed
Alkoxymethyl morpholine6-Fluoro-indolylDopamine D4 (D4R) Ki​ = 12.3 nMMultipolar C-F interactions[5]

Data Interpretation: The incorporation of fluorine consistently yields a 3- to 25-fold improvement in binding affinity. This is largely attributed to the fluorinated analogs achieving a superior residence time ( 1/koff​ ) due to enhanced lipophilic contacts within the receptor pocket.

Experimental Workflow Visualization

To accurately quantify these differences in binding affinity, researchers rely on rigorous kinetic assays. The workflow below outlines the logical progression from scaffold selection to kinetic validation.

BindingWorkflow N1 Morpholine Carboxylate Scaffold N2 Unfluorinated Analogues N1->N2 Control N3 Fluorinated Analogues N1->N3 Lead Optimization N4 SPR Binding Assay (Real-time Kinetics) N2->N4 N3->N4 N5 Data Validation (Chi-square < 10% Rmax) N4->N5 Fit to 1:1 Model N6 Affinity Comparison (KD, kon, koff) N5->N6 Extract Kinetics

Workflow for evaluating binding kinetics of fluorinated vs unfluorinated morpholine carboxylates.

Validated Experimental Protocol: Surface Plasmon Resonance (SPR)

While endpoint assays ( IC50​ ) provide a snapshot of inhibition, Surface Plasmon Resonance (SPR) is the gold standard for comparing these compounds because it resolves the equilibrium dissociation constant ( KD​ ) into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ).

System Self-Validation Principle: This protocol is designed as a self-validating system. By testing a rigorous concentration series, the resulting sensorgrams must globally fit to a 1:1 Langmuir binding model. If the χ2 error exceeds acceptable limits, the system automatically flags the data as non-specific binding or aggregation, preventing false-positive affinity claims.

Step-by-Step Methodology:
  • Buffer Preparation and Stringent DMSO Matching:

    • Action: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 1.00% DMSO.

    • Causality: Morpholine carboxylates, especially fluorinated variants, require DMSO for solubility. Strict DMSO matching between the running buffer and the analyte samples is critical. Even a 0.05% mismatch will cause massive bulk refractive index shifts, completely masking the true binding kinetics.

  • Target Immobilization (Amine Coupling):

    • Action: Dock a Series S Sensor Chip CM5. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the recombinant target protein (e.g., Cathepsin S) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of 2000-3000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Ligand Series):

    • Action: Prepare a 10 mM stock of the unfluorinated and fluorinated morpholine carboxylates in 100% DMSO. Dilute into the running buffer to create a 5-point concentration series (e.g., 3.125 nM, 6.25 nM, 12.5 nM, 25 nM, 50 nM).

  • Kinetic Injection and Data Acquisition:

    • Action: Inject the ligand concentration series over the active and reference flow cells at a high flow rate of 50 µL/min. Use an association phase of 120 seconds and a dissociation phase of 300 seconds.

    • Causality: A high flow rate (50 µL/min) is deliberately chosen to minimize mass transport limitations, ensuring that the measured kon​ reflects the true chemical interaction rate rather than the rate of diffusion to the chip surface.

  • Data Processing & Validation Check:

    • Action: Double-reference the sensorgrams by subtracting the reference flow cell signal and a blank buffer injection. Fit the data globally to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

    • Validation: The χ2 value of the fit must be < 10% of the maximum response ( Rmax​ ). Furthermore, the residual plots must show random scatter. If residuals show a systematic wave pattern, the binding is complex and the calculated KD​ is invalid.

References

Sources

Validation

Spectroscopic Validation of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate Synthesis: A Comparative Guide

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison and validation workflow for the synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison and validation workflow for the synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating system for confirming molecular identity and purity.

Introduction: The Significance of Fluorinated Morpholines

Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate is a valuable chiral building block, combining the structurally significant morpholine scaffold with a trifluoroethyl moiety, making it a desirable synthon for drug discovery programs.

Given its potential, unambiguous confirmation of its synthesis is critical. This guide details the necessary spectroscopic techniques to differentiate the final product from its immediate precursor, Methyl morpholine-3-carboxylate, thereby validating the success of the N-alkylation reaction.

Proposed Synthesis: N-Alkylation Strategy

A common and effective route to synthesize the target compound is the N-alkylation of Methyl morpholine-3-carboxylate with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or iodide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]

Reaction Scheme: Methyl morpholine-3-carboxylate + 2,2,2-Trifluoroethyl triflate → Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

The primary analytical challenge is to confirm the addition of the trifluoroethyl group to the morpholine nitrogen. This guide will focus on comparing the spectroscopic data of the starting material with the expected data for the final product.

Part 1: The Spectroscopic Validation Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of small molecules.[2][3] Each method provides a unique piece of the structural puzzle. Our validation workflow integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation SM Starting Material (Methyl morpholine-3-carboxylate) Product Crude Product SM->Product N-Alkylation H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR F_NMR ¹⁹F NMR Product->F_NMR MS Mass Spectrometry (ESI-MS) Product->MS IR IR Spectroscopy Product->IR Confirmed Structure Confirmed H_NMR->Confirmed C_NMR->Confirmed F_NMR->Confirmed MS->Confirmed IR->Confirmed

Caption: Overall workflow for the synthesis and spectroscopic validation.

Part 2: Comparative Analysis via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] We will use ¹H, ¹³C, and ¹⁹F NMR to probe the atomic environment of the synthesized molecule.

¹H NMR Spectroscopy: Detecting the Trifluoroethyl Group

Expertise & Experience: The most definitive evidence for successful N-alkylation in the ¹H NMR spectrum is the appearance of a new set of signals corresponding to the -CH₂CF₃ group. Specifically, the methylene protons (-CH₂) adjacent to the three fluorine atoms will appear as a characteristic quartet due to spin-spin coupling. Furthermore, the protons on the morpholine ring adjacent to the nitrogen (at positions 2 and 5) will experience a downfield shift upon alkylation, reflecting the change in their electronic environment.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample (starting material or product) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

Data Comparison:

Assignment Starting Material (Expected δ) Product (Expected δ) Rationale for Change
-COOCH₃~3.75 ppm (s, 3H)~3.78 ppm (s, 3H)Minimal change expected.
Morpholine H (various)~2.8-4.0 ppm (m)~2.9-4.2 ppm (m)General downfield shift of ring protons, especially those alpha to N.
-NH ~2.0 ppm (br s, 1H)AbsentDisappearance of the N-H proton is a key indicator of successful substitution.
-N-CH₂ -CF₃Absent~3.1-3.4 ppm (q, J ≈ 9 Hz, 2H)Appearance of a quartet is the hallmark of the trifluoroethyl group's methylene protons.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: In the ¹³C NMR spectrum, the key indicators are the appearance of two new carbon signals for the trifluoroethyl group. The CF₃ carbon will appear as a quartet due to one-bond coupling with fluorine (¹JCF), and the CH₂ carbon will also be a quartet due to two-bond coupling (²JCF).[5] These distinct splitting patterns provide incontrovertible evidence of the C-F bonds.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) for better signal-to-noise.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition times are longer than for ¹H NMR.

Data Comparison:

Assignment Starting Material (Expected δ) Product (Expected δ) Rationale for Change
-C OOCH₃~172 ppm~171 ppmMinor shift.
Morpholine C (alpha to N)~45-50 ppm~52-58 ppmDownfield shift upon N-alkylation.
Morpholine C (alpha to O)~67-72 ppm~66-70 ppmMinor shift.
-COOC H₃~52 ppm~52 ppmNo significant change.
-N-C H₂-CF₃Absent~54 ppm (q, ²JCF ≈ 33 Hz)Appearance of a new quartet confirms the methylene carbon coupled to three fluorines.[4]
-N-CH₂-C F₃Absent~125 ppm (q, ¹JCF ≈ 278 Hz)Appearance of a quartet with a large coupling constant is characteristic of a CF₃ group.[4][5]
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Expertise & Experience: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[6] A successful synthesis will yield a single, clean signal in the ¹⁹F NMR spectrum. This signal will appear as a triplet due to coupling with the adjacent two methylene protons. The chemical shift is characteristic of a CF₃ group attached to an aliphatic system.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-coupled ¹⁹F NMR spectrum. No fluorine standard is typically needed as chemical shifts can be referenced to the spectrometer's internal lock frequency, though an external standard can be used for high accuracy.

Data Comparison:

Analysis Starting Material Product (Expected δ) Rationale for Change
¹⁹F SignalNo signal~ -70 to -74 ppm (t, J ≈ 9 Hz)The appearance of a triplet signal is unambiguous proof of the -CH₂CF₃ moiety.[4]

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight

Trustworthiness: Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check on its identity.[2] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

G cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_result Result Sample Dilute Sample (in MeOH/H₂O) Infusion Direct Infusion Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Detection Spectrum Mass Spectrum ([M+H]⁺) Detection->Spectrum

Caption: Experimental workflow for ESI-Mass Spectrometry.

Experimental Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Introduce the sample into the ESI source via direct infusion or LC-MS.

  • Acquire the mass spectrum in positive ion mode.

Data Comparison:

Compound Formula Exact Mass Expected [M+H]⁺ (m/z)
Starting MaterialC₆H₁₁NO₃145.07146.08
Product C₈H₁₂F₃NO₃ 227.08 228.09

Authoritative Grounding: The key result is the shift of the molecular ion peak from m/z 146.08 to 228.09. This mass difference of 82.01 Da corresponds precisely to the addition of a C₂H₂F₃ group, confirming the successful alkylation. Fragmentation analysis (MS/MS) could further validate the structure by showing characteristic losses, such as the loss of the morpholine core.[7][8]

Part 4: Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Experience: While less definitive than NMR or MS for this specific transformation, IR spectroscopy is a rapid and inexpensive method to check for the presence of key functional groups.[9] The most significant change we expect to see is the appearance of strong C-F stretching vibrations.

Experimental Protocol:

  • Place a drop of the neat liquid sample (if applicable) between two NaCl or KBr plates (for thin-film analysis).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

Data Comparison:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O (Ester)Stretch~1730-1750 (Strong)Present in both starting material and product. Confirms the ester group is intact.[10]
N-H (Amine)Stretch~3300-3500 (Medium, Broad)Present in starting material, absent in the product. Its disappearance supports N-alkylation.
C-FStretch~1000-1400 (Strong, Multiple Bands)Absent in starting material, present in the product. The appearance of these strong bands is indicative of the CF₃ group.[11][12]

Conclusion

The successful synthesis of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate can be unequivocally validated through a systematic, multi-faceted spectroscopic approach. No single technique provides the complete picture, but together, they form a self-validating system.

  • ¹H and ¹⁹F NMR confirm the presence and connectivity of the trifluoroethyl group.

  • ¹³C NMR validates the entire carbon framework, including the characteristic quartets of the trifluoroethyl carbons.

  • Mass Spectrometry provides definitive proof of the correct molecular weight.

  • IR Spectroscopy offers rapid confirmation of functional group transformation.

By comparing the data of the final product against the starting material, as detailed in this guide, researchers can have high confidence in the structural integrity and identity of their synthesized compound, ensuring the reliability of subsequent research and development efforts.

References

  • Vertex AI Search. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved March 24, 2026.
  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved March 24, 2026, from [Link]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved March 24, 2026, from [Link]

  • NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved March 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride. Retrieved March 24, 2026, from [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved March 24, 2026, from [Link]

  • ACS Publications. (n.d.). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Fine, J. A., Rajasekar, A. A., Jethava, K. P., & Chopra, G. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Digital Discovery, 9(3), 234-242.
  • ResearchGate. (2026, February 11). 19 F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved March 24, 2026, from [Link]

  • SciSpace. (2017, January 1). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Retrieved March 24, 2026, from [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved March 24, 2026, from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved March 24, 2026, from [Link]

  • PubMed. (n.d.). 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (n.d.). Fluorine-19 nuclear magnetic resonance spectrum of trifluoromethyl(pentafluoroethyl)sulfur difluoride. Inorganic Chemistry. Retrieved March 24, 2026, from [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. Retrieved March 24, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
  • MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved March 24, 2026, from [Link]

  • Chemical Substance Information. (n.d.). methyl morpholine-3-carboxylate hydrochloride. Retrieved March 24, 2026, from [Link]

  • PubMed. (2020, June 15). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Retrieved March 24, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved March 24, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). (R)-Methyl morpholine-3-carboxylate. Retrieved March 24, 2026, from [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts.
  • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved March 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved March 24, 2026, from [Link]

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